Product packaging for 4-Oxo-4-phenylbutanal(Cat. No.:)

4-Oxo-4-phenylbutanal

Cat. No.: B11922086
M. Wt: 162.18 g/mol
InChI Key: HZEAOWBQGRPLJA-UHFFFAOYSA-N
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Description

4-Oxo-4-phenylbutanal (CAS 56139-59-4) is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . This compound features both an aldehyde and a ketone functional group, making it a valuable bifunctional building block in synthetic organic chemistry. One of the key research applications of this compound is in photochemical studies. Upon irradiation, the molecule undergoes an intramolecular hydrogen abstraction reaction where the ketone triplet state abstracts the aldehydic γ-hydrogen atom. This photocyclization reaction leads to the formation of 2-hydroxy-2-phenylcyclobutanone, demonstrating its utility in constructing carbocyclic rings from acyclic precursors . The high rate constant for this process highlights the reactivity of aldehydic hydrogen atoms towards abstraction. Researchers value this compound as a precursor in the synthesis of more complex molecules. It is a key intermediate in studies investigating oxidation kinetics of related 4-oxo acids . The compound must be handled by qualified professionals in accordance with established laboratory safety protocols. It is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B11922086 4-Oxo-4-phenylbutanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-oxo-4-phenylbutanal

InChI

InChI=1S/C10H10O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2

InChI Key

HZEAOWBQGRPLJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-oxo-4-phenylbutanal, a valuable intermediate in organic synthesis. The document details experimental protocols, presents quantitative data in a comparative format, and includes logical workflow diagrams to elucidate the synthetic pathways.

Introduction

This compound is a bifunctional molecule containing both a ketone and an aldehyde group. This structural feature makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmacologically active agents. Due to its reactivity, direct, high-yield synthesis of this compound can be challenging. This guide explores the most viable multi-step and direct synthetic strategies, providing detailed procedural information for each.

Core Synthesis Methodologies

The synthesis of this compound is most practically achieved through multi-step pathways that offer good control over the selective transformations required. The most prominent and well-documented of these is a three-step sequence commencing with a Friedel-Crafts acylation, followed by selective reduction and subsequent oxidation. Alternative, more direct routes such as ozonolysis and hydroformylation are also considered.

Method 1: Three-Step Synthesis via Friedel-Crafts Acylation, Selective Reduction, and Oxidation

This is a robust and widely applicable methodology that builds the carbon skeleton first and then sequentially modifies the functional groups to arrive at the target molecule.

Logical Workflow:

A Benzene (B151609) & Succinic Anhydride (B1165640) B Friedel-Crafts Acylation A->B C 4-oxo-4-phenylbutanoic acid B->C D Selective Reduction C->D E 4-hydroxy-1-phenylbutan-1-one (B1625134) D->E F Mild Oxidation E->F G This compound F->G

Caption: Three-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This reaction forms the backbone of the target molecule, yielding 4-oxo-4-phenylbutanoic acid.

  • Reaction: Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid.[1][2]

  • Experimental Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in dry benzene (4 equivalents) at 0-5 °C, slowly add succinic anhydride (1 equivalent).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for approximately 30 minutes.[3]

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Remove the excess benzene by steam distillation.

    • The resulting solid, 4-oxo-4-phenylbutanoic acid, is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like a water-ethanol mixture.

Step 2: Selective Reduction of 4-oxo-4-phenylbutanoic acid

The carboxylic acid group is selectively reduced to a primary alcohol, yielding 4-hydroxy-1-phenylbutan-1-one, without affecting the ketone. This is a critical step requiring a chemoselective reducing agent. Borane complexes are often employed for this purpose.

  • Experimental Protocol:

    • Dissolve 4-oxo-4-phenylbutanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • To this solution, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) (approximately 1.5-2.0 equivalents) dropwise at 0 °C under an inert atmosphere.

    • After the addition, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by the slow addition of methanol (B129727), followed by water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxy-1-phenylbutan-1-one.

Step 3: Mild Oxidation of 4-hydroxy-1-phenylbutan-1-one

The primary alcohol is oxidized to an aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Swern oxidation and Dess-Martin periodinane (DMP) oxidation are suitable methods.[4][5]

  • Experimental Protocol (Swern Oxidation): [6][7][8]

    • In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C.[6]

    • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (4 equivalents) in DCM, maintaining the temperature at -78 °C, and stir for one hour.[6]

    • Add a solution of 4-hydroxy-1-phenylbutan-1-one (1 equivalent) in DCM dropwise, keeping the temperature at -78 °C, and stir for two hours.[6]

    • Add triethylamine (B128534) (5 equivalents) and allow the reaction mixture to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Experimental Protocol (Dess-Martin Periodinane Oxidation): [9][10]

    • Dissolve 4-hydroxy-1-phenylbutan-1-one (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.[9]

    • Stir the reaction mixture for 2 to 4 hours, monitoring by TLC.[9]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Oxidation Method Reagents Typical Yield Reaction Conditions Notes
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine85-95%-78 °C to room temperatureRequires cryogenic temperatures and produces a foul-smelling dimethyl sulfide (B99878) byproduct.[5]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-95%Room temperatureMilder conditions and simpler workup, but the reagent is expensive and potentially explosive.[4]
Method 2: Ozonolysis of 1-phenyl-4-penten-1-one

Ozonolysis offers a more direct route by cleaving a carbon-carbon double bond to form two carbonyl groups. This method is contingent on the availability of the appropriate alkene precursor.

Logical Workflow:

A 1-phenyl-4-penten-1-one B Ozonolysis A->B C Reductive Workup B->C D This compound & Formaldehyde (B43269) C->D

Caption: Ozonolysis route to this compound.

  • Reaction: 1-phenyl-4-penten-1-one is treated with ozone followed by a reductive workup to yield this compound and formaldehyde.[11]

  • Experimental Protocol:

    • Dissolve 1-phenyl-4-penten-1-one (1 equivalent) in a suitable solvent such as dichloromethane or methanol and cool the solution to -78 °C.

    • Bubble a stream of ozone through the solution until a blue color persists, indicating the consumption of the starting material.

    • Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.

    • For the reductive workup, add dimethyl sulfide (DMS) (1.5-2.0 equivalents) and allow the solution to warm to room temperature.

    • Stir for several hours until the ozonide is completely reduced.

    • Remove the solvent under reduced pressure. The desired product can be separated from the formaldehyde and dimethyl sulfoxide byproduct by extraction and column chromatography.

Parameter Value
Starting Material 1-phenyl-4-penten-1-one
Key Reagents Ozone, Dimethyl Sulfide
Typical Yield 70-85%
Reaction Temperature -78 °C
Method 3: Hydroformylation of Phenyl Vinyl Ketone

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. This method could provide a direct route to the target molecule.[12]

Logical Workflow:

A Phenyl Vinyl Ketone B Hydroformylation A->B C This compound B->C

Caption: Hydroformylation of phenyl vinyl ketone.

  • Reaction: Phenyl vinyl ketone reacts with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a transition metal catalyst, typically a rhodium complex, to produce this compound.[12]

  • Experimental Protocol:

    • In a high-pressure reactor, dissolve phenyl vinyl ketone (1 equivalent) and a rhodium catalyst, such as Rh(CO)₂(acac) with a phosphine (B1218219) ligand, in a suitable solvent like toluene.

    • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-50 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the required duration.

    • After cooling and depressurizing the reactor, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Parameter Value
Starting Material Phenyl Vinyl Ketone
Catalyst Rhodium complex (e.g., Rh(CO)₂(acac)/phosphine ligand)
Reagents CO, H₂ (Syngas)
Pressure 20-50 atm
Temperature 80-100 °C
Typical Yield Moderate to good, regioselectivity can be an issue.

Conclusion

The synthesis of this compound can be approached through several methodologies. The three-step sequence involving Friedel-Crafts acylation, selective reduction, and mild oxidation is a reliable and well-understood route, offering good overall yields and high purity of the final product. While ozonolysis and hydroformylation present more direct pathways, they are dependent on the availability of specific starting materials and may require more specialized equipment and optimization of reaction conditions to achieve high selectivity and yields. The choice of the most suitable method will depend on the specific requirements of the research or development project, including scale, cost of reagents, and available equipment.

References

4-oxo-4-phenylbutanal chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 4-oxo-4-phenylbutanal

This document provides a comprehensive technical overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes available physicochemical data, spectroscopic information of closely related compounds, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound, also known as 1-phenyl-1,4-butanedione, is a dicarbonyl compound featuring a phenyl group, a ketone, and an aldehyde functional group.[1] Its structure lends it to a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.

General Properties

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 4-oxo-4-phenyl-butyraldehyde, 1-phenyl-1,4-butanedione, 4-phenyl-4-oxobutanal[1]
CAS Number 56139-59-4[1][2]
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)C(=O)CCC=OPubChem
Physicochemical Data

Quantitative physicochemical data is crucial for experimental design, including reaction setup and purification methods.

PropertyValueConditionsSource
Boiling Point 131 °Cat 2.8 Torr[2]
Density 1.134 g/cm³at 18 °C[2]
Melting Point Not available-
logP (Octanol/Water) 1.848-[1]
Polar Surface Area (PSA) 34.14 Ų-[1]
Solubility Sparingly soluble in water; Soluble in most organic solvents.Predicted

Spectroscopic Data

NMR Data for 4-oxo-4-phenylbutanoic acid

The following ¹H and ¹³C NMR data were recorded in CDCl₃.[3]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J/Hz)Assignment
¹H NMR 7.99Doublet7.22H, Phenyl
7.58Triplet7.61H, Phenyl
7.47Triplet7.62H, Phenyl
3.32Triplet6.62H, -CO-CH₂-
2.82Triplet6.62H, -CH₂-COOH
¹³C NMR 197.9--C=O (Ketone)
178.4--C=O (Acid)
136.5--Phenyl (Quaternary)
133.5--Phenyl
128.8--Phenyl
128.2--Phenyl
33.3---CO-CH₂-
28.1---CH₂-COOH

Experimental Protocols

Example Synthesis of Precursor: 4-oxo-4-phenylbutanoic acid[3]

This protocol details the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to yield the carboxylic acid precursor.

Principle: The reaction involves the electrophilic substitution of a hydrogen on the benzene ring with an acyl group derived from succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). This is followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid. A more direct synthesis of the butanoic acid involves a modified procedure. The protocol below is based on the reaction of succinic anhydride with benzene in a suitable solvent system.

Materials:

  • Succinic anhydride

  • Benzene

  • Sulfuryl chloride (SOCl₂)

  • Tetrachloroethane

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Succinic anhydride (1 equivalent) is refluxed in sulfuryl chloride for 3 hours under an inert atmosphere (e.g., argon).

  • Excess sulfuryl chloride is removed under vacuum.

  • The residue is suspended in tetrachloroethane and cooled in an ice-water bath.

  • Benzene (1 equivalent) is added to the cooled suspension.

  • The reaction is carefully poured into a mixture of ice (50 g) and concentrated HCl (5 ml).

  • The solvent is removed under reduced pressure.

  • The remaining aqueous mixture is extracted with diethyl ether (5 x 25 ml).

  • The combined organic layers are washed with water (2 x 25 ml), followed by brine.

  • The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield the product, 4-oxo-4-phenylbutanoic acid, as a yellowish solid.[3]

Note on Conversion to this compound: To obtain the target compound, this compound, the resulting carboxylic acid would need to be selectively reduced. This can be achieved using various methods known in organic chemistry, such as conversion to an acid chloride followed by Rosenmund reduction, or by using modern reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid reduction of the ketone.

Visualizations

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on the precursor synthesis protocol.

G Proposed Synthesis Workflow for this compound Reactant1 Benzene Step1 Friedel-Crafts Acylation Reactant1->Step1 Reactant2 Succinic Anhydride Reactant2->Step1 Intermediate 4-oxo-4-phenylbutanoic acid (Precursor) Step2 Selective Reduction Intermediate->Step2 Product This compound (Target Compound) Step1->Intermediate Step2->Product

A proposed two-step synthesis pathway for this compound.

Safety and Handling

Specific toxicology data for this compound is not widely available. However, based on the functional groups present (aldehyde and ketone), it should be handled with standard laboratory precautions.

  • Irritation: Compounds containing aldehyde functional groups can be irritating to the eyes, skin, and respiratory system.[4]

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

Spectroscopic Analysis of 4-oxo-4-phenylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols relevant to the characterization of 4-oxo-4-phenylbutanal. Due to the limited availability of public domain spectroscopic data for this compound, this document presents data for the closely related compound, 4-oxo-4-phenylbutanoic acid, as a reference for researchers in the field. This guide also includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a visual representation of the general analytical workflow.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for 4-oxo-4-phenylbutanoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.99d2HPhenyl-H (ortho)7.2
7.58t1HPhenyl-H (para)7.6
7.47t2HPhenyl-H (meta)7.6
3.32t2H-CH₂-6.6
2.82t2H-CH₂-6.6

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 4-oxo-4-phenylbutanoic acid

Chemical Shift (δ) ppmAssignment
197.9C=O (ketone)
178.4C=O (acid)
136.5Phenyl-C (quaternary)
133.5Phenyl-CH (para)
128.8Phenyl-CH (meta)
128.2Phenyl-CH (ortho)
33.3-CH₂-
28.1-CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry Data for 4-oxo-4-phenylbutanoic acid

m/zIon
179.0702[M+H]⁺

Ionization Method: ESI

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (0 ppm).

  • Data Acquisition : Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

  • Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Spectral Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), a high-resolution analyzer is used to determine the exact mass of the ions, which can be used to deduce the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using spectroscopic techniques.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Interp Determine Carbon-Hydrogen Framework and Connectivity NMR->NMR_Interp IR IR Spectroscopy IR_Interp Identify Functional Groups IR->IR_Interp MS Mass Spectrometry MS_Interp Determine Molecular Weight and Elemental Formula MS->MS_Interp Structure Propose Chemical Structure NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: A diagram illustrating the workflow of spectroscopic data acquisition and interpretation for structural elucidation.

An In-Depth Technical Guide to 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-oxo-4-phenylbutanal, a valuable bifunctional molecule in organic synthesis and potential pharmacological research. This document details its chemical identifiers, physical properties, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the biological significance of structurally related compounds, offering insights into potential signaling pathways of interest.

Core Identifiers and Chemical Properties

This compound is a chemical compound with a phenyl group and a terminal aldehyde, separated by a three-carbon chain containing a ketone. Its chemical structure and properties are summarized below.

IdentifierValue
CAS Number 56139-59-4
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
IUPAC Name This compound
Synonyms 4-oxo-4-phenylbutyraldehyde, 1-phenyl-1,4-butanedione, Benzenebutanal, γ-oxo-
PubChem CID 10877438
SMILES C1=CC=C(C=C1)C(=O)CCC=O
InChI InChI=1S/C10H10O2/c11-8-3-4-10(12)9-6-2-1-5-7-9/h1-2,5-8H,3-4H2
InChIKey KMQLIDDEQAJAGJ-UHFFFAOYSA-N

Physicochemical Data

A summary of the known physical and chemical properties of this compound and its common precursor, 4-oxo-4-phenylbutanoic acid, is provided for reference.

PropertyThis compound4-oxo-4-phenylbutanoic acid
Boiling Point 131 °C @ 2.8 Torr270.41 °C (rough estimate)[1]
Density 1.134 g/cm³ @ 18 °C1.1601 g/cm³ (rough estimate)[1]
Melting Point Not available114-117 °C[1]

Experimental Protocols

Synthesis of 4-oxo-4-phenylbutanoic acid

A common and well-documented method for the synthesis of 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640).[2][3][4][5]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Succinic anhydride

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride. Ensure all glassware is dry and protected from atmospheric moisture with a drying tube.

  • Add anhydrous benzene to the flask.

  • Slowly add a solution of succinic anhydride in benzene to the stirred suspension of aluminum chloride in benzene.

  • After the addition is complete, gently heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether.

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization from water or a mixture of water and ethanol.[4]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product Benzene Benzene Friedel-Crafts Acylation Friedel-Crafts Acylation Benzene->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Friedel-Crafts Acylation Quenching (Ice/HCl) Quenching (Ice/HCl) Friedel-Crafts Acylation->Quenching (Ice/HCl) Extraction (Ether) Extraction (Ether) Quenching (Ice/HCl)->Extraction (Ether) Washing Washing Extraction (Ether)->Washing Drying Drying Washing->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation 4-oxo-4-phenylbutanoic acid 4-oxo-4-phenylbutanoic acid Solvent Evaporation->4-oxo-4-phenylbutanoic acid

Caption: Workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.

Synthesis of this compound

The conversion of 4-oxo-4-phenylbutanoic acid to this compound can be achieved through a controlled reduction of the carboxylic acid to the aldehyde. A common method involves the conversion of the carboxylic acid to an activated intermediate, such as an acid chloride or a Weinreb amide, followed by reduction.

Example Protocol (via Acid Chloride):

Materials:

  • 4-oxo-4-phenylbutanoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • A mild reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃)

  • Anhydrous diethyl ether or THF

  • Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Formation of the Acid Chloride: In a dry flask under an inert atmosphere, dissolve 4-oxo-4-phenylbutanoic acid in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the reaction mixture gently (e.g., to 40-50 °C) for a few hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Reduction to the Aldehyde: In a separate dry flask under an inert atmosphere, prepare a solution of the mild reducing agent in anhydrous diethyl ether or THF and cool it to a low temperature (e.g., -78 °C). Slowly add a solution of the crude acid chloride in the same anhydrous solvent to the cooled reducing agent solution. Stir the reaction mixture at the low temperature for a specified time.

  • Workup: Quench the reaction by the slow addition of a suitable aqueous solution (e.g., water or dilute HCl) at low temperature. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. Wash the combined organic extracts with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude aldehyde can be purified by column chromatography on silica (B1680970) gel.

G 4-oxo-4-phenylbutanoic acid 4-oxo-4-phenylbutanoic acid Acid Chloride Formation Acid Chloride Formation 4-oxo-4-phenylbutanoic acid->Acid Chloride Formation SOCl2 or (COCl)2 Reduction Reduction Acid Chloride Formation->Reduction LiAlH(O-t-Bu)3 This compound This compound Reduction->this compound

Caption: Synthetic pathway from the carboxylic acid to the aldehyde.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-oxo-4-phenylbutanoic acid:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.99 (d, J = 7.2 Hz, 2H, phenyl-H), 7.58 (t, J = 7.6 Hz, 1H, phenyl-H), 7.47 (t, J = 7.6 Hz, 2H, phenyl-H), 3.32 (t, J = 6.6 Hz, 2H, -CH₂-), 2.82 (t, J = 6.6 Hz, 2H, -CH₂-).[6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 197.9, 178.4, 136.5, 133.5, 128.8, 128.2, 33.3, 28.1.[6]

This compound Oxime (a derivative):

  • ¹H NMR (500 MHz, CDCl₃): δ = 7.98 (d, J = 7.0 Hz, 2H), 7.58 (s, 2H), 7.43-7.48 (m, 3H), 3.23 (s, 2H), 2.67 (s, 2H).[7]

  • ¹³C NMR (125 MHz, CDCl₃): δ = 198.3, 150.9, 136.6, 133.2, 128.6, 128.0, 34.8, 23.9.[7]

Infrared (IR) Spectroscopy
  • A strong, sharp peak around 1725-1705 cm⁻¹ corresponding to the aldehyde C=O stretch.

  • A strong, sharp peak around 1685 cm⁻¹ corresponding to the aryl ketone C=O stretch.

  • Two weak peaks in the region of 2830-2695 cm⁻¹ for the C-H stretch of the aldehyde.

  • Peaks in the 3100-3000 cm⁻¹ region for aromatic C-H stretching.

  • Peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, insights can be drawn from structurally related compounds.

Derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for their potential as S1P₁ receptor agonists, which are important in the treatment of autoimmune diseases.[8] Additionally, other derivatives have shown antibacterial activity by inhibiting the menaquinone biosynthesis pathway in bacteria like MRSA.[9]

Furthermore, the structurally similar compound 4-phenylbutyric acid (4-PBA) has been shown to upregulate PPAR-α, which in turn activates the β-catenin signaling pathway.[10] This pathway is crucial in cell proliferation and differentiation and is often dysregulated in cancer. 4-PBA also acts as a chemical chaperone to reduce endoplasmic reticulum (ER) stress.[11]

Based on this, a hypothetical signaling pathway involving a derivative of this compound could be constructed, although this remains speculative without direct experimental evidence for the aldehyde itself.

G 4-Oxo-4-phenylbutanal_Derivative 4-Oxo-4-phenylbutanal_Derivative S1P1_Receptor S1P1_Receptor 4-Oxo-4-phenylbutanal_Derivative->S1P1_Receptor Agonism PPARa PPARa 4-Oxo-4-phenylbutanal_Derivative->PPARa Upregulation (inferred) ER_Stress_Reduction ER_Stress_Reduction 4-Oxo-4-phenylbutanal_Derivative->ER_Stress_Reduction Chaperone Activity (inferred) Downstream_Signaling Downstream_Signaling S1P1_Receptor->Downstream_Signaling Immune_Modulation Immune_Modulation Downstream_Signaling->Immune_Modulation b_Catenin b_Catenin PPARa->b_Catenin Activation (inferred) Gene_Transcription Gene_Transcription b_Catenin->Gene_Transcription

Caption: Inferred potential signaling pathways for this compound derivatives.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxo-4-phenylbutanal, a γ-ketoaldehyde, is a molecule of significant interest due to its high reactivity and potential implications in various biological processes. This technical guide provides a comprehensive overview of the current understanding of its reactivity and stability. As a member of the γ-ketoaldehyde class, this compound is characterized by its electrophilic nature, readily forming covalent adducts with biological nucleophiles, most notably the lysine (B10760008) residues of proteins. This reactivity is central to its biological effects and presents challenges for its handling and analysis. This document details the intrinsic chemical properties, known reactivity profile, and considerations for its stability. Furthermore, it outlines experimental approaches for its synthesis and analysis, drawing from established methods for similar compounds. The guide also presents a conceptual framework for its interaction with cellular components and the subsequent signaling cascades.

Chemical and Physical Properties

This compound is a dicarbonyl compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . While specific, experimentally determined physical properties like melting and boiling points are not extensively documented in publicly available literature, its structure, possessing both a ketone and an aldehyde functional group, dictates its chemical behavior.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂PubChem
Molecular Weight162.19 g/mol PubChem
CAS Number56139-59-4BLD Pharm[1]

Reactivity Profile

The reactivity of this compound is dominated by the presence of two electrophilic carbonyl centers. As a γ-ketoaldehyde, it is significantly more reactive than monofunctional aldehydes or ketones.

Adduct Formation with Proteins

The primary reaction of γ-ketoaldehydes, including this compound, is the rapid and covalent modification of proteins, particularly the ε-amino group of lysine residues. This reaction proceeds through the formation of a Schiff base, followed by cyclization and dehydration to form a stable pyrrole (B145914) adduct. These pyrrole adducts can be further oxidized to form lactam and hydroxylactam derivatives. This high reactivity means that free γ-ketoaldehydes are often difficult to detect in biological systems as they are rapidly sequestered through protein adduction. In fact, the rate of adduction of some γ-ketoaldehydes to proteins is orders of magnitude faster than that of other well-known lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE).

Strecker-type Degradation

In the presence of amino acids, 4-oxo-alkenals can initiate Strecker-type degradation, leading to the formation of Strecker aldehydes. For instance, the reaction of 4-oxo-2-alkenals with phenylalanine can produce phenylacetaldehyde.[2] This reaction involves the formation of an imine, followed by decarboxylation and hydrolysis.

Stability and Degradation

Due to its high reactivity, this compound is inherently unstable. Its stability is expected to be influenced by factors such as pH, temperature, and the presence of nucleophiles.

General Considerations
  • pH: The reactivity of the aldehyde group is subject to acid and base catalysis. Under acidic conditions, protonation of the carbonyl oxygen can enhance its electrophilicity. Under basic conditions, the formation of enolates can lead to other reactions.

  • Temperature: As with most chemical reactions, the rate of degradation and adduction reactions of this compound is expected to increase with temperature.

  • Nucleophiles: The presence of nucleophiles, such as amines, thiols, and even water, will decrease the stability of this compound due to adduct formation.

Handling and Storage Recommendations

Given its inherent reactivity, this compound should be handled with care. It is advisable to store the compound under inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to minimize degradation. Solutions should be prepared fresh and used immediately. Contact with moisture and air should be minimized.

Experimental Protocols

Synthesis

A potential synthetic route to this compound could involve the ozonolysis of a suitable precursor, such as an appropriately substituted cyclic olefin. Another approach could be the partial oxidation of 4-phenylbutane-1,4-diol.

A general procedure for the synthesis of a related compound, 4-oxo-4-phenylbutanoic acid, involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.[3] Subsequent selective reduction of the carboxylic acid to an aldehyde would yield the target molecule.

Analytical Methods

The quantification of reactive aldehydes like this compound is challenging due to their instability. Derivatization is often employed to form a stable, detectable product.

4.2.1. HPLC-UV with DNPH Derivatization

A common method for the analysis of aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone is stable and can be readily quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Experimental Workflow for HPLC-UV Analysis:

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample or Standard Derivatization Derivatization with DNPH Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction HPLC HPLC Separation (C18 column) Extraction->HPLC UV UV Detection HPLC->UV Quantification Quantification UV->Quantification

Caption: General workflow for the analysis of this compound using HPLC-UV with DNPH derivatization.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity for the analysis of this compound. Derivatization may still be beneficial to improve chromatographic properties and ionization efficiency.

Biological Implications and Signaling Pathways

The high reactivity of γ-ketoaldehydes like this compound underpins their biological effects. The formation of protein adducts can lead to altered protein structure and function, contributing to cellular stress and dysfunction.

Mechanism of Protein Adduct Formation

The formation of γ-ketoaldehyde-protein adducts is a key event in their biological activity. This process can lead to protein cross-linking and aggregation, which has been implicated in the pathology of various diseases.

G cluster_formation γ-Ketoaldehyde Formation cluster_reaction Protein Adduction cluster_consequences Cellular Consequences PUFA Polyunsaturated Fatty Acids LipidPeroxidation Lipid Peroxidation (ROS) PUFA->LipidPeroxidation Ketoaldehyde This compound LipidPeroxidation->Ketoaldehyde Protein Protein (Lysine Residue) Ketoaldehyde->Protein SchiffBase Schiff Base Formation Protein->SchiffBase Pyrrole Pyrrole Adduct SchiffBase->Pyrrole OxidizedAdduct Oxidized Adducts (Lactam, Hydroxylactam) Pyrrole->OxidizedAdduct AlteredFunction Altered Protein Function OxidizedAdduct->AlteredFunction Crosslinking Protein Cross-linking & Aggregation OxidizedAdduct->Crosslinking CellularStress Cellular Stress & Dysfunction AlteredFunction->CellularStress Crosslinking->CellularStress

Caption: Signaling pathway of γ-ketoaldehyde-induced protein modification and cellular stress.

Conclusion

This compound is a highly reactive γ-ketoaldehyde with the potential to significantly impact biological systems through its ability to form covalent adducts with proteins. Its inherent instability necessitates careful handling and specialized analytical techniques for accurate quantification. While specific data for this molecule is limited, understanding its properties within the broader class of γ-ketoaldehydes provides a strong foundation for future research. Further studies are warranted to fully elucidate its specific stability profile, develop robust synthetic and analytical protocols, and explore its precise roles in health and disease. This guide serves as a foundational resource for researchers embarking on the study of this intriguing and challenging molecule.

References

An In-Depth Technical Guide to Phenylbutanediones: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Literature Review of 1-Phenyl-1,3-butanedione and 1,4-Diphenyl-1,4-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The query for "1-phenyl-1,4-butanedione" leads to ambiguity in the existing chemical literature, with search results predominantly pointing towards two closely related and more extensively studied compounds: 1-phenyl-1,3-butanedione and 1,4-diphenyl-1,4-butanedione . This technical guide provides a comprehensive literature review of these two key compounds, summarizing their synthesis, physicochemical properties, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

1-Phenyl-1,3-butanedione (Benzoylacetone)

1-Phenyl-1,3-butanedione, commonly known as benzoylacetone, is a β-dicarbonyl compound that has garnered significant interest due to its versatile applications in organic synthesis and coordination chemistry.

Physicochemical Properties

1-Phenyl-1,3-butanedione is a yellowish crystalline solid with a characteristic sweet, fruity odor.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents.[1] A key feature of this compound is its existence in a tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding and conjugation.[2]

Table 1: Physicochemical Properties of 1-Phenyl-1,3-butanedione

PropertyValueReference(s)
IUPAC Name 1-phenylbutane-1,3-dione[3]
Synonyms Benzoylacetone, Acetylbenzoylmethane[3]
CAS Number 93-91-4[3]
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [3]
Appearance Yellowish crystalline flakes or powder[1]
Melting Point 54-56 °C
Boiling Point 260-262 °C[3]
Density 1.09 g/mL at 25 °C
Water Solubility 0.38 g/L (insoluble)[3]
Synthesis

The most common and well-established method for the synthesis of 1-phenyl-1,3-butanedione is the Claisen condensation.[2][4]

This protocol describes the base-catalyzed condensation of ethyl acetate (B1210297) and acetophenone.

Materials:

  • Sodium metal

  • Absolute ethanol (B145695)

  • Ethyl acetate

  • Acetophenone

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated hood.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Reactants: Slowly add ethyl acetate to the cooled sodium ethoxide solution, followed by the dropwise addition of acetophenone.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours.

  • Workup: After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

G cluster_synthesis Synthesis of 1-Phenyl-1,3-butanedione Sodium Ethoxide Preparation Sodium Ethoxide Preparation Reaction Setup Reaction Setup Sodium Ethoxide Preparation->Reaction Setup Freshly prepared Reactant Addition Reactant Addition Reaction Setup->Reactant Addition Cooled Reflux Reflux Reactant Addition->Reflux Ethyl Acetate Acetophenone Workup & Extraction Workup & Extraction Reflux->Workup & Extraction Acidification Purification Purification Workup & Extraction->Purification Crude Product 1-Phenyl-1,3-butanedione 1-Phenyl-1,3-butanedione Purification->1-Phenyl-1,3-butanedione Recrystallization

Synthesis workflow for 1-phenyl-1,3-butanedione.
Biological Activities

1-Phenyl-1,3-butanedione and its derivatives, particularly chalcones, have been investigated for a range of biological activities. Chalcones are precursors in flavonoid biosynthesis and are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[5]

Chalcone derivatives have shown promising activity against various bacterial and fungal strains. The antimicrobial effect is often attributed to their interaction with microbial cell membranes.[5]

Table 2: Antimicrobial Activity of Chalcone Derivatives (Related to 1-Phenyl-1,3-butanedione)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Synthetic Flavonoid (ClCl-flav)Staphylococcus aureus0.24[6]
Synthetic Flavonoid (ClCl-flav)Escherichia coli3.9[6]
Substituted ChalconesS. aureus31.25 - 125[5]

The dicarbonyl moiety in 1-phenyl-1,3-butanedione makes it a potential candidate for enzyme inhibition, particularly for enzymes with nucleophilic residues in their active sites. The mechanism can be either competitive or non-competitive, depending on the enzyme and the specific interactions.[7][8]

G cluster_inhibition Enzyme Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme Active Site Enzyme->Active Site Allosteric Site Enzyme->Allosteric Site Substrate Substrate Substrate->Active Site Binds Inhibitor (e.g., Phenylbutanedione) Inhibitor (e.g., Phenylbutanedione) Allosteric Site->Active Site Changes Shape Inhibitor Inhibitor Inhibitor->Active Site Competes with Substrate Inhibitor->Allosteric Site Binds

Potential enzyme inhibition mechanisms.

1,4-Diphenyl-1,4-butanedione

1,4-Diphenyl-1,4-butanedione is a symmetrical diketone that serves as a precursor in the synthesis of various heterocyclic compounds and has been explored for its biological properties.

Physicochemical Properties

This compound is a solid at room temperature.

Table 3: Physicochemical Properties of 1,4-Diphenyl-1,4-butanedione

PropertyValueReference(s)
IUPAC Name 1,4-diphenylbutane-1,4-dione
Synonyms 1,2-Dibenzoylethane, Biphenacyl[9]
CAS Number 495-71-6[9]
Molecular Formula C₁₆H₁₄O₂[9]
Molecular Weight 238.28 g/mol [9]
Melting Point 143.5-144 °C[10]
Boiling Point 260 °C (15 mmHg)[10]
Synthesis

The synthesis of 1,4-diphenyl-1,4-butanedione can be achieved through various methods, including the oxidation of corresponding diols or the coupling of appropriate precursors. A common laboratory-scale synthesis involves the Wittig reaction to form a precursor which is then oxidized.

This method involves the synthesis of 1,4-diphenyl-1,3-butadiene via a Wittig reaction, followed by oxidation to the desired dione (B5365651). The protocol for the Wittig reaction to form the diene is well-established.[11][12]

Materials for Wittig Reaction:

Procedure for Wittig Reaction:

  • Prepare a solution of benzyltriphenylphosphonium chloride and cinnamaldehyde in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Allow the reaction to proceed at room temperature.

  • The product, 1,4-diphenyl-1,3-butadiene, precipitates and can be collected by filtration.

The subsequent oxidation of the diene to the dione would require an appropriate oxidizing agent, such as ozone followed by a reductive workup, or potassium permanganate (B83412) under controlled conditions.

G cluster_synthesis_diphenyl Synthesis of 1,4-Diphenyl-1,4-butanedione Wittig Reaction Wittig Reaction 1,4-Diphenyl-1,3-butadiene 1,4-Diphenyl-1,3-butadiene Wittig Reaction->1,4-Diphenyl-1,3-butadiene Forms Precursor Oxidation Oxidation 1,4-Diphenyl-1,3-butadiene->Oxidation Key Intermediate 1,4-Diphenyl-1,4-butanedione 1,4-Diphenyl-1,4-butanedione Oxidation->1,4-Diphenyl-1,4-butanedione e.g., Ozonolysis

References

Commercial Suppliers of 4-oxo-4-phenylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-quality chemical reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of 4-oxo-4-phenylbutanal (CAS No. 56139-59-4), a valuable building block in organic synthesis.

Summary of Commercial Suppliers

A survey of chemical suppliers reveals several sources for this compound. The following table summarizes the available quantitative data from a selection of these vendors. It is important to note that pricing and availability are subject to change, and researchers should confirm the details directly with the suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
BLD PharmBD138672>95%1g, 5g, 25gInquire
ChemrioNot specifiedNot specifiedNot specifiedInquire
Chemsrc56139-59-4Not specifiedNot specifiedInquire
LookChem56139-59-4Not specifiedNot specifiedInquire

Chemical Properties

Key chemical properties of this compound are provided below for reference.

PropertyValue
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
CAS Number56139-59-4
AppearanceNot specified
Boiling Point131 °C at 2.8 Torr[1]
Density1.134 g/cm³ at 18 °C[1]

Experimental Protocols

General Ozonolysis Protocol for a Cyclic Enol Ether:

  • Dissolution: Dissolve the starting cyclic enol ether in a suitable solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Quenching: Purge the solution with an inert gas, such as nitrogen or argon, to remove the excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, to the solution and allow it to slowly warm to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired γ-keto aldehyde.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented in publicly available literature, its structural motif as a γ-keto aldehyde makes it a versatile intermediate for the synthesis of more complex molecules. Derivatives of this compound have been explored for their potential biological activities. For instance, compounds with a similar 4-phenylbutanoic acid backbone have been investigated as sphingosine-1-phosphate (S1P) receptor agonists, which have therapeutic potential in autoimmune diseases.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a research chemical involves several key steps to ensure the quality and reliability of the material. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow cluster_data_gathering Data Gathering cluster_evaluation Evaluation A Identify Potential Suppliers B Request Quotations and Lead Times A->B Initial Screening C Evaluate Supplier Information B->C Gathered Data D Assess Product Quality and Purity C->D Technical Specs E Consider Logistics and Shipping C->E Logistical Feasibility F Select Supplier and Place Order D->F Meets Requirements E->F Acceptable Terms

A logical workflow for selecting a commercial chemical supplier.

This guide provides a foundational overview for researchers interested in procuring and utilizing this compound. For specific applications and detailed synthetic procedures, further consultation of chemical literature and patents is recommended.

References

An In-Depth Technical Guide to Structural Analogs and Derivatives of 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-oxo-4-phenylbutanal, a versatile scaffold that has given rise to a diverse range of biologically active compounds. This document details their synthesis, quantitative biological data, experimental protocols, and the signaling pathways they modulate, with a focus on applications in anticancer, immunomodulatory, and antibacterial research.

Core Structures and Derivatives

The this compound core has been chemically modified to produce several classes of derivatives with significant therapeutic potential. Key structural analogs explored in this guide include chalcones, S1P1 receptor agonists, and antibacterial agents.

Chalcone (B49325) Derivatives: These compounds, characterized by an open-chain flavonoid structure, have demonstrated significant anticancer properties. By modifying the aromatic rings of the this compound backbone, researchers have synthesized a variety of chalcone derivatives with potent cytotoxic effects against various cancer cell lines.

S1P1 Receptor Agonists: Derivatives of 4-oxo-4-phenylbutanoic acid have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P1).[1] These compounds hold promise for the treatment of autoimmune diseases due to their ability to modulate lymphocyte trafficking.[1]

Antibacterial Agents: Methyl 4-oxo-4-phenylbut-2-enoate derivatives have emerged as a novel class of antibacterial agents, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[2] Their mechanism of action involves the inhibition of menaquinone biosynthesis, a crucial metabolic pathway in bacteria.[2]

Quantitative Data Summary

The biological activities of various this compound derivatives have been quantified to establish structure-activity relationships. The following tables summarize key quantitative data for anticancer and antibacterial activities.

Table 1: Anticancer Activity of this compound Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone Derivative 1 T47D (Breast)44.67[3]
Chalcone Derivative 2 WiDr (Colon)>100[3]
Chalcone Derivative 3 T47D (Breast)72.44[3]
(E)-3-{4-[(4-acetylphenyl)amino]quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one (13b) HaCaT (Skin)1.95 (EC50)[4][5]
4-Anilinoquinolinylchalcone (4a) MDA-MB-231 (Breast)0.11[6]
4-Anilinoquinolinylchalcone (4d) MDA-MB-231 (Breast)0.18[6]
Chalcone-Sulfonamide (4) MCF-7 (Breast)More potent than Tamoxifen[7]
Chalcone 1 MCF-7 (Breast)<20[8]
Chalcone 5 MCF-7 (Breast)<20[8]
Chalcone 23 MCF-7 (Breast)<20[8]
Chalcone 25 MCF-7 (Breast)<20[8]

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate (1) S. aureus (drug-sensitive & resistant)0.35-0.75[2]
Polyheterocyclic Compound 6l MRSA3.125-6.25[9]
Polyheterocyclic Compound 6s MRSA3.125-6.25[9]
Polyheterocyclic Compound 6t MRSA3.125-6.25[9]
MC21-B MRSA (10 clinical isolates)1-4[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in this guide.

Synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates

This one-pot, three-component reaction synthesizes benzothiazole (B30560) derivatives of this compound.

Materials:

  • Benzothiazole

  • Alkyl chloroformate (e.g., ethyl chloroformate, methyl chloroformate)

  • Benzylideneacetone (B49655)

  • 1,2-dichloroethane (solvent)

  • Silica (B1680970) gel for column chromatography

  • Petroleum/diethyl ether (eluents)

Procedure:

  • Dissolve benzothiazole in 1,2-dichloroethane.

  • Add the alkyl chloroformate dropwise to the stirred solution.

  • Immediately add benzylideneacetone to the reaction mixture.

  • Continue stirring at room temperature for the time indicated in optimization studies (5-80 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dry the crude mixture onto silica gel.

  • Purify the product by column chromatography on silica gel using a gradient of petroleum/diethyl ether as the eluent.

  • Crystallize the purified product.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound solutions and include vehicle controls.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

S1P1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of test compounds to the S1P1 receptor.

Materials:

  • Cell membranes expressing the S1P1 receptor

  • Radioligand (e.g., [³²P]S1P)

  • Unlabeled competitor compounds

  • Assay buffer

  • 96-well glass fiber filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the S1P1 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound.

  • Incubation: Allow the binding to reach equilibrium (typically 30-60 minutes at room temperature).

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the competitor concentration and fit the data to determine the IC50, from which the Ki (binding affinity) can be calculated using the Cheng-Prusoff equation.

Bacterial Menaquinone Biosynthesis Inhibition Assay

This assay assesses the ability of compounds to inhibit the menaquinone biosynthesis pathway in bacteria.

Materials:

  • Bacterial cell lysate

  • Substrates for the specific enzyme being assayed (e.g., isochorismate for MenD)

  • Test compounds

  • Reaction buffer

  • Spectrophotometer or HPLC system for product detection

Procedure:

  • Lysate Preparation: Prepare a cell-free lysate from the target bacterial strain.

  • Reaction Mixture: In a reaction vessel, combine the bacterial lysate, the necessary substrates and cofactors for the target enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture under conditions optimal for the enzyme's activity.

  • Detection: Monitor the consumption of substrate or the formation of the product over time using a suitable detection method (e.g., spectrophotometry for a chromogenic substrate or HPLC for separation and quantification of the product).

  • Data Analysis: Determine the rate of the enzymatic reaction in the presence of different concentrations of the inhibitor to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. This section provides diagrams of these pathways and typical experimental workflows.

Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some chalcone derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating NF-κB signaling.[11][12]

NF_kB_Signaling cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB IκB-NF-κB Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Releases NFkB_IkB->NFkB Gene_Expression Target Gene Expression (Inflammation, Survival, Proliferation) Nucleus->Gene_Expression Induces Derivative This compound Derivative Derivative->IKK_complex Inhibits Derivative->NFkB Inhibits Translocation

Caption: The NF-κB signaling pathway and potential inhibition by this compound derivatives.

AP-1 Signaling Pathway: The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It plays a critical role in cell proliferation, differentiation, and apoptosis. Some chalcone derivatives are known to activate the AP-1 signaling pathway.

AP1_Signaling cluster_nucleus Nucleus Stimuli Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Jun_Fos Jun/Fos MAPK->Jun_Fos Phosphorylates & Activates AP1 AP-1 Complex Jun_Fos->AP1 Forms Nucleus Nucleus AP1->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Differentiation, Apoptosis) Nucleus->Gene_Expression Induces Derivative This compound Derivative Derivative->MAPK Activates

Caption: The AP-1 signaling pathway and potential activation by this compound derivatives.

Experimental Workflows

Workflow for Anticancer Drug Discovery: This workflow outlines the typical stages involved in the discovery and preclinical evaluation of novel anticancer agents based on the this compound scaffold.

Anticancer_Workflow Start Start: Rational Design Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 < Threshold) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot for Signaling Proteins) Hit_ID->Mechanism Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Mechanism->Lead_Opt End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the discovery and development of anticancer drugs.

Workflow for Antibacterial Drug Discovery: This workflow illustrates the process for identifying and characterizing new antibacterial agents targeting the menaquinone biosynthesis pathway.

Antibacterial_Workflow Start Start: Compound Library Primary_Screen Primary Screening (Whole-cell growth inhibition) Start->Primary_Screen MIC_Det MIC Determination against panel of bacteria (including MRSA) Primary_Screen->MIC_Det Hit_Val Hit Validation MIC_Det->Hit_Val Target_ID Target Identification (Menaquinone Biosynthesis Enzyme Assays) Hit_Val->Target_ID MOA Mechanism of Action (e.g., Membrane potential, metabolomics) Target_ID->MOA In_Vivo In Vivo Efficacy (Mouse infection models) MOA->In_Vivo End Lead Compound In_Vivo->End

Caption: A workflow for the discovery of antibacterial agents targeting menaquinone biosynthesis.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, immunomodulatory, and antibacterial drugs. The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of biological activity and the exploration of diverse mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and providing detailed protocols and workflows to facilitate further research and development in this promising area of medicinal chemistry. Continued investigation into the structural analogs and derivatives of this compound is warranted to unlock their full therapeutic potential.

References

A Methodological Approach to Determining the Thermodynamic Properties of γ-oxo-benzenebutanal

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive guide to the experimental and computational determination of the thermodynamic properties of γ-oxo-benzenebutanal.

Introduction

γ-oxo-benzenebutanal is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity, is crucial for process design, reaction engineering, safety analysis, and understanding its stability and reactivity. To date, a comprehensive, publicly available dataset of these properties is lacking. This technical guide outlines a rigorous, integrated experimental and computational methodology to determine the key thermodynamic parameters of γ-oxo-benzenebutanal. The protocols described herein are based on established, high-accuracy techniques to ensure the generation of reliable and publication-quality data.

Proposed Methodologies

A dual approach combining experimental measurements with high-level computational chemistry is proposed. This strategy allows for cross-validation of results and provides a more complete thermodynamic profile of the target molecule.

Experimental Determination of Thermodynamic Properties

The experimental workflow will focus on three core techniques: oxygen bomb calorimetry to determine the enthalpy of combustion, differential scanning calorimetry (DSC) for heat capacity and phase change enthalpies, and the Knudsen effusion method for vapor pressure measurements.

1.1.1 Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase will be determined from the standard enthalpy of combustion (ΔcH°). This is achieved by combusting a known mass of γ-oxo-benzenebutanal in a high-pressure oxygen environment within a bomb calorimeter.[1]

Experimental Protocol:

  • Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) will be determined by combusting a certified standard sample, typically benzoic acid, under identical conditions to the main experiment.

  • Sample Preparation: A pellet of γ-oxo-benzenebutanal (approximately 1 gram) of known mass is prepared.[2]

  • Bomb Assembly: The sample pellet is placed in the crucible within the bomb. A fuse wire of known length and material is attached to the ignition circuit, making contact with the sample.[3]

  • Pressurization: The bomb is sealed and purged of atmospheric nitrogen by flushing twice with pure oxygen at 10 atm, before being filled with oxygen to a final pressure of 25-30 atm.[2][3]

  • Combustion: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited. The temperature change of the water is monitored with a high-precision thermometer until a final, stable temperature is reached.

  • Analysis: The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections, such as the Washburn correction for the formation of nitric acid from residual nitrogen and the energy of fuse wire combustion, are applied to obtain the standard internal energy of combustion (ΔcU°).[4] The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of γ-oxo-benzenebutanal is calculated using Hess's Law, from the experimentally determined ΔcH° and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[5]

1.1.2 Heat Capacity and Enthalpies of Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity (Cp) and the enthalpies of fusion (ΔfusH°) and vaporization (ΔvapH°).[6][7]

Experimental Protocol:

  • Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Heat Capacity Measurement: Three separate scans are performed over the desired temperature range (e.g., from ambient to above the melting point): an empty crucible (baseline), a sapphire standard of known mass (for calibration), and the γ-oxo-benzenebutanal sample of known mass in a hermetically sealed pan.[8] The heat capacity of the sample is calculated by comparing the heat flow signals from the three scans.[9]

  • Enthalpy of Fusion Measurement: The sample is heated at a constant rate (e.g., 10 K/min) through its melting point. The enthalpy of fusion is determined by integrating the area of the melting peak on the resulting thermogram.[10]

  • Enthalpy of Vaporization Measurement: If the boiling point is within the instrument's range, the enthalpy of vaporization can be measured similarly, using appropriate sample pans designed for volatile substances.

1.1.3 Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion Method

The Knudsen effusion method is a gravimetric technique used to measure the low vapor pressures of solids and liquids.[11][12] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.[12]

Experimental Protocol:

  • Sample Preparation: A small amount of γ-oxo-benzenebutanal (1-100 mg) is placed into a Knudsen cell, which is a small container with a precisely machined orifice of a known area.[13]

  • Measurement: The cell is placed inside a high-vacuum chamber on an ultra-sensitive microbalance. The chamber is evacuated to a high vacuum (e.g., 1 x 10⁻⁷ Torr).[13][14]

  • Isothermal Steps: The sample is heated to a series of constant temperatures. At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through the orifice is measured by the microbalance.[15]

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant, and M is the molar mass of the sample.[13]

  • Enthalpy Calculation: The enthalpy of sublimation (or vaporization) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[11]

Computational Determination of Thermodynamic Properties

Computational chemistry provides a powerful, complementary approach for determining thermodynamic properties. High-accuracy composite methods, such as Gaussian-4 (G4) theory, are employed to achieve results close to experimental "chemical accuracy" (typically defined as within ~1 kcal/mol or ~4 kJ/mol).[16][17]

Computational Protocol:

  • Conformational Search: An initial conformational search of γ-oxo-benzenebutanal is performed using a computationally less expensive method (e.g., molecular mechanics or a semi-empirical method) to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The lowest-energy conformers are then subjected to geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), specifically with the B3LYP hybrid functional and a suitable basis set (e.g., 6-31G(d)).[18][19] The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[20]

  • High-Accuracy Energy Calculation: A series of single-point energy calculations are performed on the B3LYP-optimized geometry using higher levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G4 theory).[16][21] G4 theory involves steps that include extrapolation to the basis set limit, corrections for diffuse and polarization functions, and a high-level electron correlation method like Coupled Cluster (CCSD(T)).[21]

  • Thermochemical Analysis: The vibrational frequencies from the DFT calculation are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy at a standard temperature (298.15 K) and pressure (1 atm).[22][23]

  • Calculation of Thermodynamic Properties:

    • Standard Enthalpy of Formation (ΔfH°): This is calculated from the G4 total energy using the atomization method. The computed total atomization energy is combined with the known experimental enthalpies of formation of the constituent atoms in their standard states.[24]

    • Standard Molar Entropy (S°): Calculated from the translational, rotational, vibrational, and electronic partition functions derived from the optimized geometry and vibrational frequencies.[22]

    • Heat Capacity (Cv, Cp): Also derived from the partition functions.

    • Standard Gibbs Free Energy of Formation (ΔfG°): Calculated from the standard enthalpy of formation and standard molar entropy using the equation: ΔfG° = ΔfH° - TΔS°.

Data Presentation

All quantitative data obtained from the proposed methodologies will be summarized in the following tables for clarity and comparative analysis.

Table 1: Experimentally Determined Thermodynamic Properties of γ-oxo-benzenebutanal

PropertyMethodValueUnits
Standard Enthalpy of Combustion (ΔcH°)Bomb CalorimetrykJ/mol
Standard Enthalpy of Formation, solid (ΔfH°(s))Bomb CalorimetrykJ/mol
Melting Point (Tm)DSCK
Enthalpy of Fusion (ΔfusH°)DSCkJ/mol
Boiling Point (Tb)-K
Enthalpy of Vaporization (ΔvapH°)DSC / Knudsen EffusionkJ/mol
Heat Capacity, solid (Cp(s))DSCFunction of TJ/(mol·K)
Heat Capacity, liquid (Cp(l))DSCFunction of TJ/(mol·K)
Vapor Pressure (P)Knudsen EffusionFunction of TPa

Table 2: Computationally Determined Thermodynamic Properties of γ-oxo-benzenebutanal at 298.15 K

PropertyMethodValueUnits
Zero-Point Vibrational Energy (ZPVE)B3LYP/6-31G(d)kJ/mol
Total Electronic Energy (E₀)G4 TheoryHartree
Standard Enthalpy of Formation, gas (ΔfH°(g))G4 TheorykJ/mol
Standard Molar Entropy (S°)B3LYP/6-31G(d)J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔfG°(g))G4 TheorykJ/mol
Constant Volume Heat Capacity (Cv)B3LYP/6-31G(d)J/(mol·K)
Constant Pressure Heat Capacity (Cp)B3LYP/6-31G(d)J/(mol·K)

Visualizations

Diagrams illustrating the workflows and logical relationships are provided below.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Bomb Bomb Calorimetry dHc dHc Bomb->dHc ΔcH°(s) DSC Differential Scanning Calorimetry (DSC) Cps Cps DSC->Cps Cp(s) Cpl Cpl DSC->Cpl Cp(l) dHfus dHfus DSC->dHfus ΔfusH° Knudsen Knudsen Effusion VP VP Knudsen->VP Vapor Pressure(T) dHf_s ΔfH°(s) dHc->dHf_s Hess's Law dHf_g ΔfH°(g) dHf_s->dHf_g via ΔsubH° dHsub ΔsubH° / ΔvapH° VP->dHsub Clausius-Clapeyron Opt Geometry Optimization & Freq. (B3LYP) G4 High-Accuracy Energy (G4 Theory) Opt->G4 Thermo Statistical Mechanics Analysis Opt->Thermo G4->dHf_g Atomization S_g S°(g) Thermo->S_g Partition Functions Cp_g Cp(g) Thermo->Cp_g

Caption: Overall workflow for thermodynamic property determination.

G cluster_outputs Calculated Properties start Molecular Structure (γ-oxo-benzenebutanal) opt_freq DFT Geometry Optimization & Vibrational Frequencies (e.g., B3LYP/6-31G(d)) start->opt_freq energy High-Accuracy Single Point Energy (e.g., G4 Composite Method) opt_freq->energy zpve Zero-Point Vibrational Energy (ZPVE) opt_freq->zpve from frequencies thermal Thermal Corrections to H and G opt_freq->thermal from partition functions entropy Entropy (S°) opt_freq->entropy from partition functions final_thermo Final Thermodynamic Quantities (ΔfH°, ΔfG°, Cp) energy->final_thermo combine zpve->final_thermo combine thermal->final_thermo combine

Caption: Logical relationships in the computational thermochemistry protocol.

References

In-Depth Technical Guide: Health and Safety Information for 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This table summarizes the known physical and chemical properties of 4-oxo-4-phenylbutanal. Data for some parameters are not available (N/A).

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem[1]
Molecular Weight 162.19 g/mol PubChem[1]
CAS Number 56139-59-4Chemrio[2]
Appearance Not availableN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Not availableN/A
Density Not availableN/A
Vapor Pressure Not availableN/A
Flash Point Not availableN/A

Hazard Identification and GHS Classification (Inferred)

Due to the lack of a specific Safety Data Sheet for this compound, the following GHS classification is inferred based on the general hazards of aromatic aldehydes and ketones, as well as α,β-unsaturated carbonyl compounds.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3WarningH335: May cause respiratory irritation

Pictograms:

alt text

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container in accordance with local regulations.

Toxicological Information (Inferred)

Detailed toxicological data for this compound is not available. The information below is based on the general toxicology of α,β-unsaturated carbonyl compounds. These compounds are known to be reactive electrophiles.[3][4][5][6]

Mechanism of Toxicity: The primary mechanism of toxicity for α,β-unsaturated carbonyl compounds is believed to be through Michael addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione.[4][7] This can lead to enzyme inhibition, disruption of cellular signaling, and oxidative stress.

Potential Health Effects:

  • Oral Toxicity: Likely to be harmful if swallowed, based on the general toxicity of aldehydes and ketones.

  • Dermal Toxicity: May cause skin irritation upon direct contact. Prolonged or repeated exposure could lead to dermatitis.

  • Inhalation Toxicity: Vapors or aerosols may cause irritation to the respiratory tract.

  • Eye Irritation: Expected to cause serious eye irritation.

  • Sensitization: Some α,β-unsaturated carbonyls are known to be skin sensitizers.[7] The potential for this compound to cause skin sensitization is unknown but should be considered.

  • Mutagenicity/Carcinogenicity: No data available. Some α,β-unsaturated carbonyls have shown mutagenic potential.[3]

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. The following are generalized protocols relevant to the handling and initial safety assessment of a novel chemical compound like this compound.

General Handling and Personal Protective Equipment (PPE)

Objective: To outline the minimum safety requirements for handling this compound in a laboratory setting.

Methodology:

  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Double gloving is recommended for handling neat material.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a respirator with an organic vapor cartridge is recommended.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Spill Response: Have a spill kit readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

In Vitro Cytotoxicity Assay (Example Protocol)

Objective: To determine the potential for this compound to cause cell death in a human cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24 or 48 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.

  • Data Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) to quantify the cytotoxic potential.

Visualizations

Inferred General Hazard Assessment Workflow

Hazard_Assessment_Workflow cluster_Data_Collection Data Collection cluster_Hazard_Identification Hazard Identification cluster_Risk_Assessment Risk Assessment cluster_Risk_Management Risk Management PhysChem Physicochemical Properties GHS GHS Classification (Inferred) PhysChem->GHS Structural_Analogs Structural Analog Data Structural_Analogs->GHS In_Silico In Silico Prediction In_Silico->GHS Tox_Endpoints Identify Toxicological Endpoints (Irritation, Sensitization, etc.) GHS->Tox_Endpoints Exposure Exposure Scenarios Tox_Endpoints->Exposure Risk Characterize Risk Exposure->Risk Controls Implement Controls (PPE, Fume Hood) Risk->Controls SOPs Develop Standard Operating Procedures Controls->SOPs

Caption: A logical workflow for assessing the hazards of a compound with limited data.

Potential Michael Addition Toxicity Pathway

Michael_Addition_Pathway Compound This compound (α,β-Unsaturated Carbonyl) Adduct Covalent Adduct Formation Compound->Adduct Michael Addition Nucleophile Biological Nucleophile (e.g., Glutathione, Protein-SH) Nucleophile->Adduct Depletion Depletion of Cellular Antioxidants Adduct->Depletion Dysfunction Enzyme/Protein Dysfunction Adduct->Dysfunction Stress Oxidative Stress Depletion->Stress Toxicity Cellular Toxicity Dysfunction->Toxicity Stress->Toxicity

Caption: Inferred toxicological pathway via Michael addition.

Experimental Workflow for In Vitro Safety Assessment

In_Vitro_Workflow start Start: Compound Synthesis and Purification cytotox Cytotoxicity Assay (e.g., MTT, MTS) start->cytotox genotox Genotoxicity Assay (e.g., Ames Test, Micronucleus Assay) start->genotox sens In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) start->sens data_analysis Data Analysis and IC50/EC50 Determination cytotox->data_analysis genotox->data_analysis sens->data_analysis report Generate Safety Profile and Report data_analysis->report

Caption: A typical experimental workflow for the in vitro safety assessment of a new chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-oxo-4-phenylbutanal in Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of furans, pyrroles, and thiophenes from a 1,4-dicarbonyl compound.[1] This method, first reported in 1884, remains highly relevant in modern organic synthesis, including in the development of novel pharmaceutical agents, due to its operational simplicity and the prevalence of these heterocyclic motifs in biologically active molecules.[2][3] This document provides detailed application notes and protocols for the use of 4-oxo-4-phenylbutanal, a readily available 1,4-dicarbonyl compound, in the Paal-Knorr synthesis to generate 2-phenyl-substituted furans, pyrroles, and thiophenes.

Core Concepts of the Paal-Knorr Synthesis

The Paal-Knorr reaction fundamentally involves the cyclization of a 1,4-dicarbonyl compound, such as this compound, through the reaction with an appropriate reagent to form the desired five-membered heterocycle. The specific product is determined by the choice of reagents and reaction conditions:

  • Furan Synthesis: Achieved through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound.[4][5]

  • Pyrrole Synthesis: Involves the condensation of the 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[6]

  • Thiophene Synthesis: Requires a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to incorporate sulfur into the heterocyclic ring.[2]

Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of the Paal-Knorr synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of the Paal-Knorr synthesis for furans, pyrroles, and thiophenes starting from this compound, along with a typical experimental workflow.

Paal_Knorr_Furan_Synthesis cluster_mechanism Paal-Knorr Furan Synthesis Mechanism 4_oxo_4_phenylbutanal This compound Protonated_carbonyl Protonated Carbonyl 4_oxo_4_phenylbutanal->Protonated_carbonyl H⁺ Enol_intermediate Enol Intermediate Protonated_carbonyl->Enol_intermediate Tautomerization Hemiacetal Cyclized Hemiacetal Enol_intermediate->Hemiacetal Intramolecular Cyclization Dehydrated_intermediate Dehydrated Intermediate Hemiacetal->Dehydrated_intermediate -H₂O 2_phenylfuran 2-Phenylfuran (B99556) Dehydrated_intermediate->2_phenylfuran -H⁺

Paal-Knorr Furan Synthesis Mechanism

Paal_Knorr_Pyrrole_Synthesis cluster_mechanism Paal-Knorr Pyrrole Synthesis Mechanism 4_oxo_4_phenylbutanal This compound Hemiaminal Hemiaminal Intermediate 4_oxo_4_phenylbutanal->Hemiaminal + R-NH₂ Primary_amine R-NH₂ Primary_amine->Hemiaminal Cyclized_intermediate Cyclized Dihydroxypyrrolidine Hemiaminal->Cyclized_intermediate Intramolecular Cyclization Dehydrated_intermediate Dehydrated Intermediate Cyclized_intermediate->Dehydrated_intermediate -H₂O N_substituted_2_phenylpyrrole N-Substituted 2-Phenylpyrrole Dehydrated_intermediate->N_substituted_2_phenylpyrrole -H₂O

Paal-Knorr Pyrrole Synthesis Mechanism

Paal_Knorr_Thiophene_Synthesis cluster_mechanism Paal-Knorr Thiophene Synthesis Mechanism 4_oxo_4_phenylbutanal This compound Thioketone Thioketone Intermediate 4_oxo_4_phenylbutanal->Thioketone Thionation Sulfurizing_agent Sulfurizing Agent (e.g., Lawesson's Reagent) Sulfurizing_agent->Thioketone Cyclized_intermediate Cyclized Intermediate Thioketone->Cyclized_intermediate Intramolecular Cyclization Dehydrated_intermediate Dehydrated Intermediate Cyclized_intermediate->Dehydrated_intermediate -H₂O 2_phenylthiophene 2-Phenylthiophene (B1362552) Dehydrated_intermediate->2_phenylthiophene

Paal-Knorr Thiophene Synthesis Mechanism

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reactants Combine this compound, Reagent (Acid/Amine/Sulfurizing Agent), and Solvent Start->Reactants Reaction Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End End Product Analysis->End

General Experimental Workflow

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. Note that these are generalized conditions and may require optimization for this compound.

Table 1: Synthesis of 2-Phenylfuran

CatalystSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acidToluene (B28343)Reflux2-6 hGood to Excellent[5]
Sulfuric AcidAcetic Acid1001-3 hGood[4]
Lewis Acids (e.g., ZnCl₂)DichloromethaneRoom Temp to Reflux1-12 hVariable[5]
Microwave (Acidic)Ethanol (B145695)120-1505-15 minHigh[7][8]

Table 2: Synthesis of N-Substituted 2-Phenylpyrroles

Primary AmineCatalystSolventTemperature (°C)TimeYield (%)Reference
AnilineAcetic AcidEthanolReflux1-4 h>60[3][9]
Benzylaminep-Toluenesulfonic acidTolueneReflux4-6 hHigh[10]
Ammonium HydroxideAcetic AcidEthanolReflux2-8 hGood[5]
Various AminesMicrowave (Acetic Acid)Ethanol80-1202-10 min65-89[6][7]
Various AminesNone (Solvent-free)Room Temp - 6030-120 min68-97[3][11]

Table 3: Synthesis of 2-Phenylthiophene

Sulfurizing AgentSolventTemperature (°C)TimeYield (%)Reference
Lawesson's ReagentToluene or XyleneReflux1-4 hGood to High[1][2]
Phosphorus PentasulfidePyridine or TolueneReflux2-8 hGood[2][12]
Microwave (Lawesson's)None (Solvent-free)130-1605-10 minHigh[7][8]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of 2-phenylfuran, N-substituted 2-phenylpyrroles, and 2-phenylthiophene from this compound.

Protocol 1: Synthesis of 2-Phenylfuran (Acid-Catalyzed Cyclization)

Objective: To synthesize 2-phenylfuran via the acid-catalyzed cyclization of this compound.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Dissolve the starting material in toluene.

  • Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as indicated by TLC analysis (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 2-phenylfuran.

Protocol 2: Synthesis of N-Substituted 2-Phenylpyrroles

Objective: To synthesize an N-substituted 2-phenylpyrrole from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine) (1.0-1.2 eq)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the primary amine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the N-substituted 2-phenylpyrrole.

Microwave-Assisted Variation:

  • In a microwave-safe vial, combine this compound (1.0 eq), the primary amine (1.2 eq), and a catalytic amount of acetic acid in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes).[7]

  • After cooling, perform the workup and purification as described above.

Protocol 3: Synthesis of 2-Phenylthiophene

Objective: To synthesize 2-phenylthiophene from this compound using a sulfurizing agent.

Materials:

  • This compound

  • Lawesson's reagent (0.5-1.0 eq)

  • Anhydrous toluene or xylene

  • Silica gel for chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous toluene or xylene.

  • Add Lawesson's reagent (0.5-1.0 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor by TLC (typically 1-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-phenylthiophene.

Caution: The reaction with sulfurizing agents like Lawesson's reagent may produce foul-smelling byproducts and should be performed in a well-ventilated fume hood.

Conclusion

The Paal-Knorr synthesis offers a highly effective and versatile platform for the synthesis of 2-phenyl-substituted furans, pyrroles, and thiophenes from this compound. The choice of acidic catalysts, primary amines, or sulfurizing agents allows for the selective formation of these important heterocyclic scaffolds. The provided protocols, based on established methodologies, serve as a valuable starting point for researchers. Optimization of reaction conditions, including the use of microwave-assisted techniques, can further enhance the efficiency and applicability of this classic transformation in the fields of medicinal chemistry, materials science, and drug development.

References

The Versatility of 4-oxo-4-phenylbutanal in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Oxo-4-phenylbutanal, a 1,4-dicarbonyl compound, serves as a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and an aldehyde group, allows for diverse cyclization strategies, making it a key precursor in the development of novel scaffolds for medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles from this compound, including pyrroles, pyridazines, thiophenes, and benzodiazepines.

I. Synthesis of Five-Membered Heterocycles

A. Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental and widely employed method for the construction of pyrrole (B145914) rings from 1,4-dicarbonyl compounds.[1][2] The reaction involves the condensation of the dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions, leading to the formation of the corresponding pyrrole derivative through a cyclization-dehydration sequence.[3][4]

Reaction Workflow:

Paal_Knorr_Pyrrole reactant1 This compound intermediate Hemiaminal Intermediate reactant1->intermediate reactant2 Primary Amine (R-NH2) reactant2->intermediate reagents Acid Catalyst (e.g., Acetic Acid) / Heat product 1-Substituted-2-phenylpyrrole intermediate->product Cyclization & Dehydration Gewald_Thiophene reactant1 This compound intermediate Knoevenagel Adduct reactant1->intermediate reactant2 Ethyl Cyanoacetate reactant2->intermediate reactant3 Sulfur product 2-Amino-3-ethoxycarbonyl-5-phenylthiophene reactant3->product reagents Base (e.g., Morpholine) / Solvent (e.g., Ethanol) intermediate->product Sulfur addition & Cyclization Pyridazine_Synthesis reactant1 4-Oxo-4-phenylbutanoic Acid intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Hydrazine Hydrate reactant2->intermediate reagents Solvent (e.g., Ethanol) / Heat product 6-Phenyl-4,5-dihydropyridazin-3(2H)-one intermediate->product Intramolecular Cyclization Benzodiazepine_Synthesis reactant1 This compound intermediate Dianimine Intermediate reactant1->intermediate reactant2 o-Phenylenediamine reactant2->intermediate reagents Catalyst (e.g., Acetic Acid) / Solvent (e.g., Methanol) product 2-Phenyl-1,5-benzodiazepine Derivative intermediate->product Intramolecular Cyclization

References

Application Notes & Protocols: 4-Oxo-4-phenylbutanal and its Analogs as Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Oxo-4-phenylbutanal and its structurally related analogs, such as 4-oxo-4-phenylbutanoic acid, are versatile bifunctional molecules that serve as valuable precursors in organic synthesis.[1] Their unique structure, featuring both a carbonyl group and an aldehyde or carboxylic acid, makes them ideal starting materials for constructing a wide array of carbocyclic and heterocyclic frameworks.[1] These frameworks form the core of many pharmaceutical and biologically active compounds, highlighting the importance of these precursors in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of these compounds in the synthesis of pharmaceutically relevant molecules. While direct literature on this compound is limited, the protocols for the closely related 4-oxo-4-phenylbutanoic acid are presented as highly relevant and adaptable methodologies.

Section 1: Synthesis of Nitrogen-Containing Heterocycles

Heterocyclic compounds are of paramount interest in medicinal chemistry. 4-Oxo-4-phenylbutanoic acid is an effective precursor for synthesizing various nitrogen-containing heterocycles, such as pyridazinones, which are known for their biological activities.

Application: Synthesis of Pyridazinone Derivatives

Pyridazinone derivatives are synthesized from 4-oxo-4-phenylbutanoic acid by refluxing with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solvent.[1] The resulting product, 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one, can be further modified to create a library of potential drug candidates.

G cluster_0 Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one A 4-Oxo-4-phenylbutanoic acid C Reflux (8 hours) A->C B Hydrazine Hydrate in Ethanol B->C D 6-phenyl-2,3,4,5- tetrahydropyridazin-3-one C->D Cyclization E Precipitation (Ice-cold water) D->E F Purification (Crystallization from Ethanol) E->F G cluster_1 One-Pot Synthesis of Benzothiazole Derivatives A Benzothiazole D In situ formation of N-alkoxycarbonylbenzothiazolium species A->D B Alkyl Chloroformates B->D C Benzylideneacetone (4-phenylbut-3-en-2-one) E α-Amidoalkylation Reaction C->E D->E F (E)-2-(2-oxo-4-phenylbut-3-en-1-yl) benzo[d]thiazole-3(2H)-carboxylates E->F G cluster_2 Mechanism of Action against MRSA substance Methyl 4-oxo-4-phenylbut-2-enoate adduct CoA Adduct substance->adduct coa Coenzyme A (CoA) (in S. aureus cell) coa->adduct menB MenB Enzyme (saMenB) adduct->menB Binds to (Kd = 2 µM) inhibition Inhibition menB->inhibition pathway Menaquinone (MK) Biosynthesis Pathway respiration Bacterial Respiration pathway->respiration inhibition->pathway G cluster_3 Workflow for Agar (B569324) Well Diffusion Assay prep Prepare molten agar medium and pour into petri dishes inoculate Inoculate agar surface with test microorganism prep->inoculate bore Bore wells into the solidified agar inoculate->bore load Load wells with test compound solutions and controls bore->load incubate Incubate plates under appropriate conditions load->incubate measure Measure the diameter of the zone of inhibition (mm) incubate->measure

References

Application Notes and Protocols for the Synthesis of Pyrroles from 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrroles from 4-oxo-4-phenylbutanal, a key transformation leveraging the Paal-Knorr pyrrole (B145914) synthesis. This method offers a versatile and efficient route to obtain a variety of pyrrole derivatives, which are significant structural motifs in medicinal chemistry and materials science.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound, in this case, this compound, with a primary amine or an ammonia (B1221849) source.[1][2] The reaction typically proceeds under neutral or mildly acidic conditions and can be accelerated by various catalysts, including Brønsted and Lewis acids.[2][3] Modern techniques such as microwave irradiation can significantly reduce reaction times and improve yields.[4]

Reaction Scheme and Signaling Pathway

The fundamental transformation involves the reaction of this compound with a primary amine (R-NH₂) to yield a 1-substituted-2-phenylpyrrole.

Paal-Knorr Synthesis General Reaction Scheme for Paal-Knorr Pyrrole Synthesis This compound This compound Pyrrole 1-Substituted-2-phenylpyrrole This compound->Pyrrole + R-NH₂ - H₂O Amine Primary Amine (R-NH₂)

Caption: Paal-Knorr synthesis of 1-substituted-2-phenylpyrroles.

The reaction mechanism proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Paal-Knorr Mechanism Mechanism of Paal-Knorr Pyrrole Synthesis cluster_start Starting Materials Dicarbonyl This compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic Attack Amine Primary Amine Amine->Hemiaminal Cyclized_Intermediate Cyclized Hemiaminal Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration (-H₂O) Pyrrole Aromatic Pyrrole Dehydrated_Intermediate->Pyrrole Aromatization (-H₂O)

Caption: Stepwise mechanism of the Paal-Knorr pyrrole synthesis.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of pyrroles from 1,4-dicarbonyl compounds, providing a comparative overview of different catalytic systems and reaction methodologies.

1,4-Dicarbonyl CompoundAmineCatalystSolventMethodTemp. (°C)TimeYield (%)Reference
Hexane-2,5-dioneAniline (B41778)HCl (catalytic)MethanolReflux6515 min~52[1]
AcetonylacetoneAnilineMIL-53(Al)Solvent-freeSonicationRT30 min96[2]
AcetonylacetoneVariousCaCl₂·2H₂O (20 mol%)Solvent-freeMicrowave-10 min74-97[5]
AcetonylacetoneVariousCATAPAL 200Solvent-freeConventional6045 min68-97[5]
Various 1,4-diketonesVariousAcetic Acid-Microwave120-1502-10 min65-89[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrroles from this compound using both conventional heating and microwave-assisted techniques.

Protocol 1: Conventional Synthesis of 1,2-Diphenyl-1H-pyrrole

This protocol describes a standard method for the synthesis of 1,2-diphenyl-1H-pyrrole using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound and aniline in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1,2-diphenyl-1H-pyrrole.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted-2-phenylpyrroles

This protocol provides a general guideline for a more rapid synthesis using microwave irradiation, which often leads to higher yields and shorter reaction times.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids)

  • Microwave reaction vial with a cap

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of pyrroles from this compound.

Experimental_Workflow General Experimental Workflow for Pyrrole Synthesis Start Start Reactants Combine this compound, Amine, Solvent, and Catalyst Start->Reactants Reaction Reaction (Conventional Heating or Microwave) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Pure Pyrrole Derivative Purification->Product

Caption: A generalized workflow for the synthesis and purification of pyrroles.

These protocols and data provide a solid foundation for researchers to develop and optimize the synthesis of a wide range of phenyl-substituted pyrroles for applications in drug discovery and materials science. The choice of reaction conditions, particularly the use of conventional heating versus microwave irradiation and the selection of an appropriate catalyst, will depend on the specific substrate and desired outcome.

References

Application Notes and Protocols for the Catalytic Reduction of 4-oxo-4-phenylbutanal to 4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of multifunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The conversion of 4-oxo-4-phenylbutanal to 4-phenylbutanal (B95494) represents a key transformation where a ketone functionality is chemoselectively reduced in the presence of an aldehyde. This application note provides detailed protocols for the catalytic reduction of this compound, focusing on heterogeneous catalytic systems that offer high selectivity and operational simplicity. The protocols outlined below utilize common heterogeneous catalysts, namely Palladium on carbon (Pd/C) and Raney® Nickel, to achieve the desired transformation.

Reaction Scheme

The catalytic reduction of this compound to 4-phenylbutanal involves the selective hydrogenation of the ketone carbonyl group to a methylene (B1212753) group, while leaving the aldehyde functionality intact.

This compound 4-phenylbutanal

Data Presentation

The following tables summarize the typical quantitative data for the catalytic reduction of this compound using different catalytic systems. The data is compiled from various sources and represents expected outcomes under optimized conditions.

Table 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

EntryCatalyst Loading (mol%)Hydrogen Pressure (psi)Temperature (°C)Reaction Time (h)SolventConversion (%)Selectivity for 4-phenylbutanal (%)Yield (%)
15502524Ethanol>95>90~85
2101005012Ethyl Acetate>99>95~94

Table 2: Catalytic Transfer Hydrogenation using Raney® Nickel

EntryRaney® Nickel (wt. equiv.)Hydrogen DonorTemperature (°C)Reaction Time (h)SolventConversion (%)Selectivity for 4-phenylbutanal (%)Yield (%)
11Isopropanol808Isopropanol>90>85~77
21.5Formic Acid606THF>95>90~86

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the selective reduction of the ketone functionality in this compound using hydrogen gas and a Pd/C catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • To a clean and dry pressurized hydrogenation vessel, add this compound (1.0 eq).

  • Add the appropriate solvent (Ethanol or Ethyl Acetate) to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the hydrogenation vessel securely.

  • Purge the vessel with hydrogen gas three times to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Commence vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12 hours).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 4-phenylbutanal by column chromatography on silica (B1680970) gel if necessary.

Method 2: Catalytic Transfer Hydrogenation using Raney® Nickel

This protocol details a transfer hydrogenation approach, which avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor in the presence of Raney® Nickel.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Isopropanol (or Formic Acid and THF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the solvent (Isopropanol or THF).

  • Carefully wash the Raney® Nickel slurry with the reaction solvent to remove water, and then add it to the reaction mixture (1.5 wt. equiv.). Caution: Raney® Nickel is pyrophoric and should be handled with care under a liquid.

  • If using formic acid as the hydrogen donor, add it dropwise to the reaction mixture.

  • Stir the reaction mixture vigorously and heat it to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor with This compound and Solvent start->charge_reactor add_catalyst Add Pd/C Catalyst (inert atmosphere) charge_reactor->add_catalyst seal_purge Seal and Purge with H₂ add_catalyst->seal_purge pressurize_heat Pressurize with H₂ and Heat seal_purge->pressurize_heat monitor Monitor Reaction (TLC/GC) pressurize_heat->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product substrate This compound product 4-phenylbutanal substrate->product h2_source Hydrogen Source (H₂ gas or Donor) h2_source->product catalyst Heterogeneous Catalyst (e.g., Pd/C, Raney Ni) catalyst->product facilitates solvent Solvent solvent->product temperature Temperature temperature->product pressure Pressure (for H₂ gas) pressure->product

Caption: Key Components for Catalytic Reduction.

Application of 4-Oxo-4-phenylbutanal in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-phenylbutanal is a versatile bifunctional molecule containing both a ketone and an aldehyde group. This unique structural feature makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclic and heterocyclic systems found in a variety of natural products. The presence of two distinct carbonyl functionalities allows for selective reactions and intramolecular cyclizations, providing efficient pathways to intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of a 4-oxo-4-arylbutanal derivative in the total synthesis of the complex alkaloid (+)-lyconadin A, and a general protocol for its application in the Robinson annulation, a key reaction in the synthesis of many natural products.

Application Note 1: Total Synthesis of (+)-Lyconadin A via Intramolecular Aldol (B89426) Cascade of a 4-Oxo-4-arylbutanal Derivative

The total synthesis of the pentacyclic Lycopodium alkaloid (+)-lyconadin A, accomplished by Beshore and Smith, provides a compelling example of the strategic use of a complex 4-oxo-4-arylbutanal derivative. A key step in their synthetic route is an acid-mediated intramolecular aldol condensation of a keto-aldehyde, which is a substituted 4-oxo-4-arylbutanal. This reaction is followed by a conjugate addition, leading to the rapid assembly of the complex tetracyclic core of the natural product.

The keto-aldehyde precursor is meticulously assembled from two fragments. The piperidine (B6355638) portion provides the nitrogen atom and one of the stereocenters, while the second fragment contains the latent keto-aldehyde functionality. The crucial intramolecular cascade reaction, initiated by the deprotection of the aldehyde, masterfully constructs two new rings and three new stereocenters in a single operation. This elegant strategy highlights the power of 4-oxo-4-arylbutanal derivatives in orchestrating complex bond formations to access intricate natural product scaffolds.

Experimental Workflow for the Synthesis of (+)-Lyconadin A Core

G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_coupling Fragment Coupling and Cascade cluster_final Completion of Synthesis A1 Known Lactone A2 Acyl Oxazolidinone A1->A2 Several Steps A3 Piperidine Fragment A2->A3 Cyclization C1 Coupling of Fragments A and B A3->C1 B1 Monoester B2 Weinreb Amide B1->B2 Several Steps B3 Keto-Aldehyde Precursor B2->B3 Alkylation B3->C1 C2 Keto-Aldehyde C1->C2 Deprotection C3 Intramolecular Aldol/Conjugate Addition C2->C3 Acid-mediated Cascade C4 Tetracyclic Core of (+)-Lyconadin A C3->C4 D1 Further Functionalization C4->D1 D2 (+)-Lyconadin A D1->D2 G Start This compound Protect Aldehyde Protection Start->Protect Michael Michael Addition Protect->Michael Ketone as Michael Acceptor Deprotect Aldehyde Deprotection Michael->Deprotect Aldol Intramolecular Aldol Condensation Deprotect->Aldol Product Cyclohexenone Derivative Aldol->Product

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the rapid and efficient synthesis of substituted pyrroles from 4-oxo-4-phenylbutanal using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Introduction

This compound is a versatile 1,4-dicarbonyl compound that serves as a key building block for the synthesis of various five-membered heterocycles, such as pyrroles, furans, and thiophenes. The Paal-Knorr synthesis is a classical and straightforward method for the formation of these heterocyclic rings. When coupled with microwave irradiation, this reaction can be completed in a matter of minutes, offering a high-throughput route to novel compounds of interest for pharmaceutical and materials science research. Microwave-assisted synthesis utilizes the efficient heating of polar molecules through dielectric losses, leading to rapid and uniform temperature elevation within the reaction mixture. This often results in cleaner reactions with fewer byproducts compared to conventional heating methods.

Key Application: Paal-Knorr Pyrrole (B145914) Synthesis

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions yields a substituted pyrrole. Microwave irradiation dramatically accelerates this condensation reaction.

General Reaction Scheme

Experimental Protocols

The following protocols are based on established methodologies for microwave-assisted Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds. While a specific protocol for this compound is not explicitly detailed in the cited literature, the following represents a generalized procedure that can be adapted and optimized.

Protocol 1: Synthesis of 1-Substituted-2-phenyl-5-methylpyrroles

This protocol describes a general procedure for the synthesis of N-substituted pyrroles by reacting this compound with various primary amines in the presence of an acid catalyst under microwave irradiation.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, aniline, benzylamine)

  • Acetic acid (glacial)

  • Ethanol

  • Microwave synthesizer equipped with sealed reaction vessels and temperature and pressure sensors.

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 162.2 mg).

  • Add the primary amine (1.2 mmol).

  • Add glacial acetic acid (0.5 mL) as the solvent and catalyst.

  • Seal the reaction vessel securely.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 5 minutes. The pressure should be monitored and not exceed the vessel's limit.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Open the vessel and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the microwave-assisted Paal-Knorr synthesis of various pyrroles from 1,4-dicarbonyl compounds, which can be extrapolated for reactions with this compound.

1,4-Dicarbonyl CompoundAmineSolventTemperature (°C)Time (min)Yield (%)
Hexane-2,5-dioneAnilineAcetic Acid120285
Hexane-2,5-dioneBenzylamineAcetic Acid120388
3-Methylpentane-2,5-dioneMethylamineAcetic Acid130575
This compound Methylamine Acetic Acid 120 5 Expected >80
This compound Aniline Acetic Acid 120 5 Expected >80

Visualizations

Logical Workflow for Microwave-Assisted Paal-Knorr Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of pyrroles using the described microwave-assisted protocol.

G Workflow for Microwave-Assisted Pyrrole Synthesis A Reactant Preparation (this compound, Amine, Acid) B Microwave Irradiation (Sealed Vessel) A->B Load Reactants C Cooling B->C Reaction Completion D Work-up (Solvent Removal) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product (Substituted Pyrrole) F->G

Caption: General workflow for microwave-assisted pyrrole synthesis.

Signaling Pathway: Paal-Knorr Reaction Mechanism

The following diagram outlines the proposed reaction mechanism for the acid-catalyzed Paal-Knorr synthesis of a pyrrole from a 1,4-dicarbonyl compound and a primary amine.

G Paal-Knorr Pyrrole Synthesis Mechanism A 1,4-Dicarbonyl + Primary Amine B Protonation of Carbonyl A->B Acid Catalyst (H+) C Nucleophilic Attack by Amine B->C D Hemiaminal Formation C->D E Intramolecular Cyclization D->E F Dihydroxytetrahydropyrrole Intermediate E->F G Dehydration (Loss of 2 H2O) F->G H Pyrrole Product G->H

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient synthesis of substituted pyrroles from this compound. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. The significant reduction in reaction time and potential for high yields make this an attractive method for library synthesis and lead optimization.

Application Notes and Protocols: The Role of 4-oxo-4-phenylbutanal in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-4-phenylbutanal is a versatile bifunctional molecule possessing both a ketone and a more reactive aldehyde moiety. This 1,4-dicarbonyl compound serves as a valuable precursor in asymmetric synthesis for the construction of chiral five-membered carbocycles, which are key structural motifs in numerous natural products and pharmaceutical agents. The strategic placement of the carbonyl groups allows for intramolecular reactions, and the presence of the phenyl group offers a handle for further synthetic transformations and can influence the stereochemical outcome of reactions.

The primary application of this compound in asymmetric synthesis is its use as a substrate in intramolecular aldol (B89426) reactions to generate chiral 3-phenylcyclopentenone derivatives. These derivatives are important building blocks for the synthesis of complex molecules. Organocatalysis, particularly using chiral secondary amines like proline and its derivatives, has emerged as a powerful and environmentally benign strategy for effecting these transformations with high enantioselectivity.

Core Application: Asymmetric Intramolecular Aldol Cyclization

The organocatalytic asymmetric intramolecular aldol reaction of this compound provides a direct route to optically active 3-hydroxy-3-phenylcyclopentan-1-one, which can be readily dehydrated to the corresponding chiral 3-phenylcyclopent-2-en-1-one. The reaction is typically catalyzed by a chiral secondary amine, such as (S)-proline or (R)-proline, which forms a chiral enamine intermediate with the ketone carbonyl of this compound. This is followed by a stereoselective intramolecular nucleophilic attack of the enamine on the aldehyde carbonyl, leading to the formation of the five-membered ring with control over the newly formed stereocenter.

Logical Workflow for Asymmetric Intramolecular Aldol Cyclization

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Dissolve this compound in solvent add_cat Add chiral organocatalyst (e.g., (S)-proline) start->add_cat stir Stir at controlled temperature add_cat->stir monitor Monitor progress (TLC/GC-MS) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain chiral 3-hydroxy-3-phenylcyclopentan-1-one purify->product

Caption: Experimental workflow for the asymmetric intramolecular aldol cyclization of this compound.

Data Presentation: Representative Data for Asymmetric Intramolecular Aldol Cyclization of 1,4-Dicarbonyl Compounds

While specific data for this compound is not widely published, the following table presents representative data for the analogous asymmetric intramolecular aldol cyclization of 4-oxopentanal (B105764), which can serve as a benchmark for optimization.

Catalyst (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-Proline (10)DMSO248592
(S)-Proline (20)CHCl₃487888
(R)-Proline (10)DMSO248391 (R-enantiomer)
(S)-Proline (5)DMF487585

Note: This data is for the cyclization of 4-oxopentanal and is intended to be representative. Optimization will be necessary for this compound.

Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed Asymmetric Intramolecular Aldol Cyclization of this compound

Materials:

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.68 mmol).

  • Dissolve the this compound in anhydrous DMSO (10 mL).

  • To this solution, add (S)-proline (65 mg, 0.568 mmol, 10 mol%).

  • Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 3-hydroxy-3-phenylcyclopentan-1-one.

Signaling Pathway: Proposed Catalytic Cycle for Proline-Catalyzed Intramolecular Aldol Reaction

cluster_cycle Catalytic Cycle A This compound + (S)-Proline B Iminium ion formation A->B + H₂O C Enamine formation B->C - H⁺ D Intramolecular cyclization (Stereodetermining step) C->D E Iminium ion hydrolysis D->E + H⁺ F Chiral product + (S)-Proline (regenerated) E->F + H₂O F->A Catalyst regeneration

Application Notes and Protocols for the One-Pot Synthesis of Bioactive Heterocycles Utilizing a 4-Oxo-4-phenylbutanal Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

One-pot multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry and drug discovery, offering an efficient, atom-economical, and streamlined approach to synthesizing complex molecular architectures.[1][2][3] By combining three or more reactants in a single reaction vessel, MCRs obviate the need for isolating intermediates, thereby reducing solvent waste, saving time, and often increasing overall yields.[1][4] This strategy is particularly valuable for generating libraries of structurally diverse compounds for biological screening. The 4-oxo-4-phenylbutanal structural motif and its derivatives, such as benzylideneacetone (B49655), are versatile building blocks in organic synthesis, serving as precursors for a variety of bioactive molecules. This document provides a detailed protocol for a one-pot, three-component synthesis of substituted benzothiazoles, which are known to possess a wide range of pharmacological activities, including anticancer properties.[5]

Application: One-Pot Synthesis of (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates

This section details a one-pot α-amidoalkylation reaction for the synthesis of novel benzothiazole (B30560) derivatives with potential antiproliferative activity. The reaction involves the in situ formation of electrophilic N-alkoxycarbonylbenzothiazolium species from benzothiazole and an alkyl chloroformate, which then reacts with benzylideneacetone (an α,β-unsaturated analog of this compound) in a three-component fashion.[5] This method provides a convenient and efficient route to novel heterocyclic compounds that are of significant interest in drug development.[5]

Experimental Workflow

G start Start: Prepare Reaction Mixture reagents Dissolve Benzothiazole in 1,2-Dichloroethane (B1671644) start->reagents add_chloroformate Add Alkyl Chloroformate (Methyl or Ethyl) Dropwise reagents->add_chloroformate add_ketone Immediately Add Benzylideneacetone add_chloroformate->add_ketone stir Stir at Room Temperature (5-80 hours) add_ketone->stir workup Reaction Work-up stir->workup evaporation Evaporate Solvent (if Acetonitrile (B52724) is used) workup->evaporation Optional extraction Dilute with Dichloromethane, Wash with Water and Brine evaporation->extraction dry Dry Organic Layer (Na2SO4) extraction->dry purify Purification dry->purify dry_load Dry-load Crude Mixture onto Silica (B1680970) Gel purify->dry_load chromatography Column Chromatography (Petroleum/Diethyl Ether) dry_load->chromatography crystallize Crystallize Product chromatography->crystallize end End: Characterized Product crystallize->end

Caption: Experimental workflow for the one-pot synthesis.

Reaction Scheme

reaction_scheme cluster_reactants benzothiazole Benzothiazole intermediate N-alkoxycarbonyl- benzothiazolium species (in situ) p1 benzothiazole->p1 chloroformate Alkyl Chloroformate chloroformate->p1 benzylideneacetone Benzylideneacetone p2 benzylideneacetone->p2 intermediate->p2 product (E)-2-(2-oxo-4-phenylbut-3-en-1-yl) benzo[d]thiazole-3(2H)-carboxylate p1->intermediate + p2->product + One-Pot

Caption: Three-component one-pot reaction scheme.

Experimental Protocol

This protocol is adapted from a demonstrated synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates.[5]

Materials:

  • Benzothiazole (2 mmol, 0.270 g, 0.22 mL)

  • Ethyl chloroformate (2 mmol, 0.217 g, 0.19 mL) or Methyl chloroformate (2 mmol, 0.189 g, 0.16 mL)

  • Benzylideneacetone (2 mmol, 0.292 g)

  • 1,2-Dichloroethane (DCE) or Acetonitrile (ACN) (5 mL/mmol)

  • Dichloromethane (for work-up)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Diethyl Ether (for elution)

Procedure:

  • To a magnetically stirred solution of benzothiazole (2 mmol) in the chosen solvent (1,2-dichloroethane or acetonitrile), add the corresponding alkyl chloroformate (2 mmol) dropwise at room temperature.[5]

  • Immediately following the addition of the chloroformate, add benzylideneacetone (2 mmol) to the reaction mixture.[5]

  • Continue stirring the reaction mixture at room temperature. The reaction time is dependent on the solvent used (see Table 1).[5]

  • Work-up:

    • If acetonitrile was used as the solvent, evaporate it under reduced pressure.[5]

    • Dilute the reaction mixture (or the residue after evaporation) with dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Purification:

    • Filter the drying agent and dry-load the crude mixture onto silica gel.

    • Isolate the final product via column chromatography on silica gel. Elute with a gradient of petroleum ether/diethyl ether (starting from 8:1 and increasing polarity to 4:1).[5]

    • The purified product can be further recrystallized to obtain a white solid.[5]

Data Presentation: Reaction Optimization

The efficiency of the one-pot synthesis is highly dependent on the choice of solvent and reaction time. The following table summarizes the quantitative yields obtained under different experimental conditions for the synthesis of two derivatives, 4a (ethyl carboxylate) and 4b (methyl carboxylate).[5]

EntryProductSolventTime (h)Yield (%)
14a Acetonitrile524
24b Acetonitrile528
34a 1,2-Dichloroethane8070
44b 1,2-Dichloroethane7265

Table 1: Optimized reaction conditions and yields for the synthesis of products 4a and 4b. Data sourced from[5].

The described one-pot, three-component reaction provides an effective and straightforward method for synthesizing novel (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates.[5] The protocol highlights the advantages of multicomponent reactions in generating complex, biologically relevant molecules from simple precursors. The significant difference in yields between reactions run in acetonitrile and 1,2-dichloroethane underscores the critical role of solvent selection in optimizing reaction outcomes. This synthetic strategy is a valuable tool for researchers in drug discovery, enabling the efficient production of benzothiazole-based compounds for further investigation as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-oxo-4-phenylbutanal synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of the related compound, 4-oxo-4-phenylbutanoic acid, is commonly achieved through the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). To obtain this compound, a similar Friedel-Crafts approach can be employed using a protected succinic acid derivative that can be deprotected to reveal the aldehyde functionality.

Q2: What are the critical factors influencing the yield of the Friedel-Crafts acylation for this synthesis?

A2: Several factors are crucial for maximizing the yield:

  • Anhydrous Conditions: The presence of moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃) and lead to lower yields. All glassware should be thoroughly dried, and anhydrous reagents and solvents should be used.[1][2]

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the catalyst forms a complex with the ketone product, rendering it inactive. Therefore, at least a stoichiometric amount of the Lewis acid is generally required, and a slight excess (e.g., 1.1 equivalents) can be beneficial.[3]

  • Reaction Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they may also promote side reactions and product decomposition. It is often recommended to start at a lower temperature (e.g., 0°C) and gradually warm the reaction mixture.[3]

  • Purity of Reactants: The purity of benzene, the acylating agent, and the catalyst is important to prevent the formation of undesired byproducts.

Q3: How can I effectively purify the crude this compound product?

A3: Purification can be challenging due to the presence of the catalyst and side products. A typical workup involves quenching the reaction mixture in a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1] The product can then be extracted into an organic solvent. Further purification can be achieved through techniques such as column chromatography or recrystallization.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).[2] 2. Insufficiently reactive acylating agent. 3. Reaction temperature is too low.[2] 4. Incomplete reaction.1. Use fresh, anhydrous Lewis acid catalyst. 2. Consider using a more reactive derivative of succinic acid. 3. Gradually increase the reaction temperature while monitoring for product formation.[2] 4. Extend the reaction time and monitor progress using TLC.
Formation of Multiple Products 1. Polyacylation (less common in acylation than alkylation). 2. Isomerization of the acylating agent. 3. Side reactions due to high temperatures.[3]1. Use a slight excess of benzene. 2. Ensure the acylating agent is stable under the reaction conditions. 3. Maintain a controlled, lower reaction temperature.[3]
Charring or Darkening of Reaction Mixture 1. Reaction is too vigorous, leading to decomposition.[2] 2. Localized overheating.1. Control the rate of addition of the acylating agent or catalyst.[2] 2. Ensure efficient stirring and consider using an ice bath to manage the exotherm.[3]
Difficulties in Product Isolation 1. Incomplete decomposition of the catalyst complex. 2. Emulsion formation during aqueous workup.[3]1. Ensure the reaction mixture is thoroughly quenched with an ice/acid mixture.[1] 2. Add a saturated brine solution to help break the emulsion.

Experimental Protocols

A generalized experimental protocol for a Friedel-Crafts acylation reaction is provided below. This should be adapted based on the specific acylating agent used for the synthesis of this compound.

Materials:

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acylating agent (e.g., a protected succinic acid derivative)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Catalyst Addition: To the flask, add anhydrous aluminum chloride.

  • Solvent and Benzene Addition: Add anhydrous benzene to the flask.

  • Acylating Agent Addition: Slowly add a solution of the acylating agent in the anhydrous solvent from the dropping funnel to the stirred suspension of AlCl₃ in benzene. Maintain the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Reaction: After the addition is complete, allow the reaction to stir for the specified time, monitoring its progress by TLC. The reaction may be allowed to warm to room temperature or gently heated.

  • Quenching: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1]

  • Workup: If a co-solvent was used, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Friedel-Crafts Acylation setup 1. Reaction Setup (Dry glassware, inert atmosphere) reagents 2. Add Anhydrous AlCl3 and Benzene setup->reagents addition 3. Slow Addition of Acylating Agent at 0-5°C reagents->addition reaction 4. Reaction (Stir and monitor via TLC) addition->reaction quench 5. Quench (Ice and HCl) reaction->quench workup 6. Aqueous Workup (Extraction and Washing) quench->workup purification 7. Purification (Chromatography/Recrystallization) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Product Yield check_catalyst Check Catalyst Activity (Use fresh, anhydrous AlCl3) low_yield->check_catalyst check_temp Optimize Temperature (Avoid being too low or too high) low_yield->check_temp check_time Extend Reaction Time (Monitor with TLC) low_yield->check_time check_reagents Verify Reagent Purity (Benzene, Acylating Agent) low_yield->check_reagents check_workup Improve Workup (Efficient extraction, minimize losses) low_yield->check_workup

References

Technical Support Center: Purification of Crude 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-oxo-4-phenylbutanal.

Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound.

Column Chromatography Issues

Problem: Poor separation of this compound from impurities on the column.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for this compound. A common starting point for similar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1] You can gradually increase the polarity by increasing the proportion of ethyl acetate. For example, start with 5% ethyl acetate in hexane and incrementally increase the concentration.[2]

  • Possible Cause 2: Column Overloading. Too much crude material has been loaded onto the column for its size.

    • Solution: Use an appropriate amount of crude material for the column dimensions. A general guideline is to use a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight, depending on the difficulty of the separation.

  • Possible Cause 3: Improper Column Packing. The silica gel may not be packed uniformly, leading to channeling and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks. Gently tapping the column during packing can help.[3]

  • Possible Cause 4: Compound Degradation on Silica Gel. Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or streaking.

    • Solution: Deactivate the silica gel by flushing the packed column with a solvent mixture containing 1-3% triethylamine (B128534) before loading the sample. Alternatively, use a less acidic stationary phase like neutral alumina.

Problem: The product does not elute from the column.

  • Possible Cause: Solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Problem: The product elutes too quickly with the solvent front.

  • Possible Cause: Solvent system is too polar.

    • Solution: Decrease the polarity of the eluent. If using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.

Recrystallization Issues

Problem: No crystals form upon cooling the solution.

  • Possible Cause 1: The solution is not supersaturated.

    • Solution 1: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

    • Solution 2: Reduce the solvent volume. The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Solution 3: Cool to a lower temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

  • Possible Cause 2: An inappropriate solvent was used.

    • Solution: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but have high solubility at its boiling point.[4] Conduct small-scale solubility tests with a variety of solvents to find a suitable one. Common solvent systems for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexane.[5]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is too concentrated.

    • Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent.

  • Possible Cause 2: The solution is cooling too quickly.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

Problem: The recrystallized product is still impure.

  • Possible Cause 1: Inefficient removal of impurities.

    • Solution: Perform a second recrystallization. Ensure that the impurities are highly soluble in the chosen solvent at both high and low temperatures. The use of activated charcoal during the recrystallization process can help remove colored impurities.

  • Possible Cause 2: Co-crystallization of impurities.

    • Solution: If an impurity has similar solubility properties to the desired product, recrystallization may not be effective. In this case, another purification technique like column chromatography should be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound will depend on the synthetic route used for its preparation. A common synthesis involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to produce 4-oxo-4-phenylbutanoic acid, followed by a selective reduction of the carboxylic acid to the aldehyde. Potential impurities from this route include:

  • Unreacted starting materials: Benzene and succinic anhydride.

  • Intermediate from the synthesis: 4-oxo-4-phenylbutanoic acid.

  • Byproducts of the reduction step: Depending on the reducing agent used, over-reduction to 4-phenyl-1,4-butanediol could occur.

  • Oxidation product: Like many aldehydes, this compound can be oxidized by air to the corresponding carboxylic acid, 4-oxo-4-phenylbutanoic acid.[6]

Q2: What is the bisulfite adduct formation and how can it be used to purify this compound?

A2: Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid, water-soluble adduct. This reaction is often selective for aldehydes and some unhindered ketones. This property can be exploited for purification. By treating the crude mixture with sodium bisulfite, the this compound will form the adduct and move into the aqueous phase. Non-aldehydic impurities can then be washed away with an organic solvent. The aldehyde can then be regenerated from the aqueous solution by adding a base (like sodium carbonate) or a strong acid, followed by extraction with an organic solvent.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. By spotting the crude mixture, the fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. An ideal solvent system for TLC will show good separation between the spot for this compound and any impurity spots.

Q4: Is this compound stable during purification?

A4: Aldehydes can be sensitive to both acidic and basic conditions. Prolonged exposure to acidic silica gel during column chromatography can potentially cause degradation.[1] Additionally, aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air. It is advisable to handle the compound efficiently and store it under an inert atmosphere if possible.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of this compound

Stationary PhaseEluent System (v/v)Target RfNotes
Silica Gel (60 Å, 230-400 mesh)Hexane / Ethyl Acetate0.2 - 0.3Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Silica Gel (60 Å, 230-400 mesh)Dichloromethane / Methanol0.2 - 0.3A more polar system if the compound does not move with Hexane/EtOAc. Start with a low percentage of methanol.

Table 2: Potential Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
Ethanol/WaterA common mixed solvent system for moderately polar compounds.
Acetone/WaterAnother common mixed solvent system.
Ethyl Acetate/HexaneGood for compounds of intermediate polarity.
TolueneCan be effective for aromatic compounds.

Note: The optimal solvent must be determined experimentally for each batch of crude product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system for column chromatography using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution can be employed, where the polarity of the solvent is gradually increased over time.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at the solvent's boiling point. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Purification Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts CarboxylicAcid 4-oxo-4-phenylbutanoic acid FriedelCrafts->CarboxylicAcid Reduction Selective Reduction CarboxylicAcid->Reduction CrudeProduct Crude this compound Reduction->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Method 1 Recrystallization Recrystallization CrudeProduct->Recrystallization Method 2 BisulfiteAdduct Bisulfite Adduct Formation CrudeProduct->BisulfiteAdduct Method 3 PureProduct Pure this compound ColumnChromatography->PureProduct Recrystallization->PureProduct BisulfiteAdduct->PureProduct

Caption: A general experimental workflow for the synthesis and subsequent purification of this compound.

Troubleshooting_Logic cluster_column Column Chromatography Troubleshooting cluster_recrystal Recrystallization Troubleshooting Start Crude Product Impure ChooseMethod Choose Purification Method Start->ChooseMethod Column Column Chromatography ChooseMethod->Column Recrystal Recrystallization ChooseMethod->Recrystal Bisulfite Bisulfite Adduct ChooseMethod->Bisulfite PoorSep Poor Separation? Column->PoorSep NoElution No Elution? Column->NoElution FastElution Fast Elution? Column->FastElution NoCrystals No Crystals Formed? Recrystal->NoCrystals OilingOut Oiling Out? Recrystal->OilingOut StillImpure Still Impure? Recrystal->StillImpure CheckSolvent Optimize Solvent System (TLC) PoorSep->CheckSolvent Yes CheckPacking Repack Column PoorSep->CheckPacking Yes CheckLoading Reduce Sample Load PoorSep->CheckLoading Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes DecreasePolarity Decrease Eluent Polarity FastElution->DecreasePolarity Yes InduceCrystals Induce Crystallization NoCrystals->InduceCrystals Yes Concentrate Reduce Solvent NoCrystals->Concentrate Yes SlowCool Cool Slowly OilingOut->SlowCool Yes AddSolvent Add More Solvent OilingOut->AddSolvent Yes RedoRecrystal Repeat Recrystallization StillImpure->RedoRecrystal Yes

References

Technical Support Center: Reactions of 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxo-4-phenylbutanal. The information focuses on identifying and mitigating common side products to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Due to its chemical structure, featuring both an aldehyde and a ketone with enolizable protons, this compound is prone to several side reactions. The most prevalent are self-condensation reactions, specifically aldol-type additions and subsequent condensations. Under certain conditions, particularly in the presence of amines and acid catalysts, the formation of quinoline (B57606) derivatives can also occur.

Q2: What is an aldol (B89426) condensation and why is it a common side reaction for this compound?

A2: An aldol condensation is a reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl compound, which may then dehydrate to form an α,β-unsaturated carbonyl.[1] Since this compound possesses both a reactive aldehyde and enolizable α-protons, it can react with itself. One molecule can form an enolate that attacks the aldehyde of another molecule, leading to dimers and oligomers.

Q3: Can this compound react with other carbonyl compounds in the reaction mixture?

A3: Yes, this is known as a crossed aldol condensation. If other aldehydes or ketones are present in the reaction mixture, this compound can react with them, leading to a complex mixture of products. To minimize this, it is crucial to control the stoichiometry of reactants and reaction conditions carefully.

Q4: Under what conditions might quinoline derivatives be formed as side products?

A4: Quinolines can be formed in the presence of anilines or other primary aromatic amines through reactions like the Combes, Doebner-Miller, or Friedländer syntheses.[2][3][4][5][6] These reactions typically involve the condensation of an amine with a dicarbonyl compound or an α,β-unsaturated carbonyl, followed by an acid-catalyzed cyclization and dehydration.

Troubleshooting Guides

Issue 1: Formation of High Molecular Weight, Insoluble Materials

Possible Cause: Self-condensation of this compound via aldol reactions leading to polymers.

Troubleshooting Steps:

StepActionRationale
1 Control Temperature Lowering the reaction temperature can decrease the rate of the aldol condensation more significantly than the desired reaction.
2 Control Base Concentration If a base is used, use the minimum catalytic amount required. Strong bases can promote rapid enolate formation and subsequent condensation.
3 Slow Addition Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring self-condensation.
4 Protecting Groups In complex syntheses, consider protecting the aldehyde functionality temporarily to prevent it from participating in side reactions.
Issue 2: Presence of Unexpected Aromatic, Nitrogen-Containing Impurities

Possible Cause: Formation of quinoline derivatives in the presence of amine reagents.

Troubleshooting Steps:

StepActionRationale
1 Control Acidity Quinoline synthesis is often acid-catalyzed. If acidic conditions are not required for your primary reaction, maintaining a neutral or slightly basic pH can prevent cyclization.
2 Amine Stoichiometry Use the exact stoichiometric amount of any amine reagent. Excess amine can drive the formation of quinoline side products.
3 Reaction Time Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further reaction of intermediates into quinolines.
4 Purification Quinolines are basic and can often be removed by an acidic wash during workup, or separated by column chromatography.

Experimental Protocols

General Protocol for Minimizing Aldol Condensation (Base-Catalyzed Reaction)

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), cool the reaction vessel to the desired temperature (e.g., 0 °C or lower).

  • Reagent Addition: Slowly add a solution of this compound in an appropriate anhydrous solvent to a stirred solution of the other reactants and a catalytic amount of a mild base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Monitoring: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the desired product is formed, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) to neutralize the base.

  • Workup and Purification: Proceed with standard aqueous workup and purify the product using column chromatography on silica (B1680970) gel.

Visualizations

Aldol_Self_Condensation cluster_0 Molecule 1 cluster_1 Molecule 2 4-oxo-4-phenylbutanal_1 This compound Enolate Enolate Intermediate 4-oxo-4-phenylbutanal_1->Enolate Base Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack 4-oxo-4-phenylbutanal_2 This compound 4-oxo-4-phenylbutanal_2->Aldol_Adduct Condensed_Product α,β-Unsaturated Carbonyl (Condensed Side Product) Aldol_Adduct->Condensed_Product - H2O

Caption: Self-condensation of this compound.

Quinoline_Formation Start This compound + Aniline Derivative Intermediate Enamine/Schiff Base Intermediate Start->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Quinoline (Side Product) Dehydration->Product

Caption: Potential pathway to quinoline side products.

References

Technical Support Center: Optimization of Paal-Knorr Reaction Conditions for 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted furans, pyrroles, and thiophenes using 4-oxo-4-phenylbutanal as the 1,4-dicarbonyl precursor.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr reaction and why is it useful for a substrate like this compound?

The Paal-Knorr synthesis is a fundamental reaction in organic chemistry used to synthesize five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] For this compound, this reaction provides a direct route to synthesize valuable 2-phenyl-substituted heterocycles, which are important structural motifs in many natural products and pharmaceuticals.[1]

Q2: What are the general mechanisms for the formation of furans, pyrroles, and thiophenes from this compound?

  • Furan (B31954) Synthesis: This reaction is acid-catalyzed. One of the carbonyl groups of this compound is protonated, followed by an intramolecular nucleophilic attack from the enol form of the other carbonyl group. The resulting hemiacetal then dehydrates to form the furan ring.[1][2]

  • Pyrrole (B145914) Synthesis: In this case, this compound is reacted with a primary amine or ammonia. The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration yields the pyrrole.[3][4]

  • Thiophene (B33073) Synthesis: This variant requires a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The 1,4-dicarbonyl compound is converted to a thioketone intermediate, which then undergoes cyclization and dehydration to form the thiophene ring.[1][5]

Troubleshooting Guides

Problem 1: Low to no product yield.

Possible Cause Troubleshooting Suggestion
Insufficiently reactive starting materials For pyrrole synthesis, amines with strong electron-withdrawing groups may be less nucleophilic and react slowly.[6] Consider using more forcing conditions (higher temperature, longer reaction time) or a more nucleophilic amine if possible.
Inappropriate reaction conditions Traditional methods often require prolonged heating, which can lead to degradation.[7] Modern approaches like microwave-assisted synthesis can significantly improve yields and reduce reaction times.[7][8]
Suboptimal catalyst choice or amount The type and amount of catalyst are crucial. For furan synthesis, experiment with different Brønsted acids (e.g., p-TsOH, HCl) or Lewis acids (e.g., ZnBr₂, Sc(OTf)₃).[7][9][10] For pyrrole synthesis, weak acids like acetic acid are often preferred to avoid furan byproduct formation.[11]
Presence of excess water While some modern protocols use water as a solvent, the final dehydration step can be hindered by excess water under certain conditions.[3] For furan and thiophene synthesis, using a Dean-Stark apparatus to remove water can drive the reaction to completion.

Problem 2: Significant byproduct formation.

Possible Cause Troubleshooting Suggestion
Furan byproduct in pyrrole synthesis This is a common issue, especially under strongly acidic conditions (pH < 3).[3][6][12] To minimize furan formation, maintain a pH above 3, use a weaker acid catalyst like acetic acid, or use an excess of the amine.[6][11]
Polymerization or tar formation The formation of a dark, tarry substance often indicates polymerization of the starting material or product, typically caused by excessively high temperatures or highly acidic conditions.[6][10] Consider lowering the reaction temperature, using a milder catalyst, or employing microwave synthesis for better temperature control.[10]

Problem 3: Difficulty in product purification.

Purification Challenge Recommended Method
Removal of acid catalyst An initial workup should involve neutralizing the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) and extracting the product into an organic solvent.
Separation from starting materials or byproducts Silica (B1680970) gel column chromatography is a standard and effective technique for purifying the final product.[3]
Purification of volatile liquid products For volatile products, distillation under reduced pressure can be an effective purification method.[3]
Crystallization issues If the product is a solid that is difficult to crystallize, column chromatography is a suitable alternative. For crystalline solids, recrystallization from an appropriate solvent system (e.g., methanol/water) can be used for purification.[3][13]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylfuran

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10 mmol) and toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (1 mmol).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Microwave-Assisted Synthesis of 1-Substituted-2-phenylpyrrole

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Ethanol (B145695)

Procedure:

  • In a microwave reaction vial, combine this compound (1 mmol) and the primary amine (1.1-1.5 equiv).

  • Add ethanol as the solvent and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[14]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of 2-Phenylthiophene

Materials:

  • This compound

  • Lawesson's reagent

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (10 mmol) and anhydrous toluene (50 mL).

  • Add Lawesson's reagent (5 mmol, 0.5 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC. Caution: This reaction may produce toxic hydrogen sulfide (B99878) (H₂S) gas and should be performed in a well-ventilated fume hood.[5][15]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

Table 1: Comparison of Catalysts for Paal-Knorr Furan Synthesis

CatalystConditionsYield (%)Reference
p-TsOHToluene, refluxGood to excellent
H₂SO₄AqueousOften harsh, can lead to degradation[10][16]
ZnBr₂AnhydrousMilder conditions[1][9]
Sc(OTf)₃Mild Lewis acidCan be used under milder conditions[7][10]
[bmim]HSO₄Solvent-freeHigh-yielding, reusable catalyst[16]

Table 2: Solvents for Paal-Knorr Pyrrole Synthesis

SolventConditionsNotesReference
Acetic AcidRefluxActs as both solvent and catalyst[7][13]
EthanolReflux or MicrowaveCommon solvent, good for a range of amines[12][14]
WaterWith catalyst (e.g., FeCl₃)Green, mild conditions[17]
TolueneRefluxAllows for azeotropic removal of water[12]
Solvent-freeHeating or MicrowaveEnvironmentally friendly, can be very efficient[13][18]

Visualizations

Paal_Knorr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material This compound reaction_setup Reaction Setup (Solvent, Catalyst, Temp.) start_material->reaction_setup reagent Amine / Acid / Sulfur Source reagent->reaction_setup workup Work-up (Neutralization, Extraction) reaction_setup->workup Reaction Completion purification Purification (Chromatography, Distillation) workup->purification product Substituted Furan, Pyrrole, or Thiophene purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Troubleshooting_Logic cluster_causes cluster_solutions start Low Yield? harsh_conditions Harsh Conditions (High Temp / Strong Acid) start->harsh_conditions Yes wrong_catalyst Suboptimal Catalyst start->wrong_catalyst Yes incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes milder_conditions Use Milder Conditions (e.g., Microwave, Lower Temp) harsh_conditions->milder_conditions optimize_catalyst Optimize Catalyst (e.g., Lewis Acid, Weak Acid) wrong_catalyst->optimize_catalyst increase_time Increase Reaction Time or Use Dehydrating Agent incomplete_reaction->increase_time

Caption: Troubleshooting logic for low yield in Paal-Knorr synthesis.

References

Technical Support Center: Stability of 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-oxo-4-phenylbutanal in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in acidic and basic media?

A1: In acidic media, this compound is susceptible to acid-catalyzed enolization and subsequent reactions, which can lead to instability over time. Under basic conditions, the primary degradation pathway is an intramolecular aldol (B89426) condensation, resulting in the formation of a cyclic product. A retro-aldol reaction is also possible, leading to the cleavage of the molecule.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. It is generally most stable in neutral to slightly acidic conditions (pH 4-6). In strongly acidic or basic solutions, the rate of degradation increases significantly.

Q3: What are the expected degradation products of this compound?

A3:

  • Acidic Conditions: While significant degradation is less pronounced than in basic media, prolonged exposure to strong acids can lead to byproducts arising from acid-catalyzed self-condensation or other rearrangements.

  • Basic Conditions: The primary degradation product is 3-hydroxy-3-phenylcyclopentan-1-one, formed via an intramolecular aldol condensation. Further dehydration can lead to the formation of 3-phenylcyclopent-2-en-1-one.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my formulation.

  • Question: What is the pH of your formulation?

  • Answer: this compound is highly sensitive to pH. If your formulation is basic (pH > 8), the rapid degradation is likely due to a base-catalyzed intramolecular aldol condensation. If it is strongly acidic (pH < 2), acid-catalyzed reactions may be occurring. It is recommended to buffer your formulation to a pH range of 4-6 for optimal stability.

Issue 2: An unexpected peak is appearing in my HPLC chromatogram during stability studies.

  • Question: Under what conditions are you observing this new peak?

  • Answer: If the new peak appears when the sample is stored under basic conditions, it is likely the intramolecular aldol condensation product. If it appears under acidic conditions, it could be a self-condensation product. To confirm the identity of the peak, it is advisable to perform mass spectrometry (LC-MS) analysis.

Issue 3: I am having difficulty achieving good separation between this compound and its degradation products in my HPLC method.

  • Question: What are your current HPLC method parameters?

  • Answer: For optimal separation, a reversed-phase C18 column is recommended. The mobile phase composition should be optimized. A gradient elution with a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), often provides good resolution. Adjusting the gradient slope and the initial and final mobile phase compositions can improve separation.

Data Presentation

The following tables summarize hypothetical stability data for this compound under different pH conditions and temperatures. This data is for illustrative purposes to demonstrate expected trends.

Table 1: Percentage of this compound Remaining After 24 Hours at Room Temperature

pH% RemainingMajor Degradation Product
2.095%Minor unidentified products
4.099%-
6.099%-
8.070%3-hydroxy-3-phenylcyclopentan-1-one
10.030%3-hydroxy-3-phenylcyclopentan-1-one
12.0<5%3-hydroxy-3-phenylcyclopentan-1-one

Table 2: Effect of Temperature on the Degradation of this compound at pH 10 after 6 hours

Temperature (°C)% Remaining
485%
2560%
4035%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Acidic Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution.

    • Add 0.1 M HCl to the mark.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Repeat the experiment with 1 M HCl for more aggressive degradation.

  • Basic Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution.

    • Add 0.1 M NaOH to the mark.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 40°C).

    • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 6 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Repeat the experiment with 1 M NaOH for more aggressive degradation.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with 30% B, increase to 80% B over 15 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 245 nm

      • Injection Volume: 10 µL

    • Quantify the amount of this compound remaining and the formation of any degradation products.

Visualizations

Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Enol Intermediate A->B H+ (catalyst) Enolization C Minor Degradation Products B->C Further Reactions D This compound E Enolate Intermediate D->E OH- (catalyst) Deprotonation F 3-hydroxy-3-phenylcyclopentan-1-one E->F Intramolecular Aldol Condensation H Retro-Aldol Products E->H Retro-Aldol Reaction G 3-phenylcyclopent-2-en-1-one F->G Dehydration

Caption: Degradation pathways of this compound in acidic and basic media.

Experimental Workflow

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_acid Prepare Acidic Samples (e.g., 0.1 M HCl) prep_stock->prep_acid prep_base Prepare Basic Samples (e.g., 0.1 M NaOH) prep_stock->prep_base incubate_rt Incubate at Room Temperature prep_acid->incubate_rt incubate_elevated Incubate at Elevated Temperature prep_acid->incubate_elevated prep_base->incubate_rt prep_base->incubate_elevated sampling Withdraw and Neutralize Samples at Time Points incubate_rt->sampling incubate_elevated->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation and Quantification hplc->data

Preventing polymerization of 4-oxo-4-phenylbutanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 4-oxo-4-phenylbutanal during storage.

Troubleshooting Guide

Issue: The this compound solution has become viscous or has formed a solid precipitate.

  • Possible Cause: Polymerization, likely through an aldol (B89426) condensation mechanism, has occurred. This can be triggered by elevated temperatures, exposure to light, or the presence of acidic or basic impurities.

  • Solution:

    • Do not use: If significant polymerization has occurred (high viscosity or solid formation), the product's purity is compromised, and it should not be used in experiments where precise concentrations are critical.

    • Verification: To confirm polymerization, you can use analytical techniques such as FTIR or NMR spectroscopy. In FTIR, the appearance of a broad hydroxyl (-OH) peak and changes in the carbonyl (C=O) region can indicate aldol addition products. In ¹H NMR, the appearance of new, complex signals and a decrease in the characteristic aldehyde proton signal suggest polymerization.

    • Future Prevention: Implement the recommended storage and handling procedures outlined in the FAQs below. This includes storing the compound at low temperatures, in the dark, and under an inert atmosphere. Consider the use of a polymerization inhibitor.

Issue: Experimental results are inconsistent when using this compound from a previously opened bottle.

  • Possible Cause: Partial polymerization or degradation of the compound may have occurred over time, leading to a lower concentration of the active aldehyde. Aldehydes are susceptible to oxidation to carboxylic acids, which can also affect reaction outcomes.

  • Solution:

    • Quality Control: Before use, perform a quality control check on the stored this compound. A simple method is to use a qualitative test for aldehydes, such as Tollen's test or Fehling's test, to confirm the presence of the aldehyde functional group.[1][2][3] For a more quantitative assessment, techniques like HPLC or GC can be employed to determine the purity.

    • Purification: If minor degradation is suspected, and the experimental scale allows, purification by column chromatography may be possible. However, for routine use, it is often more practical to use a fresh batch of the reagent.

    • Proper Aliquoting: To prevent degradation of the entire stock, it is advisable to aliquot the compound into smaller, single-use vials upon receipt.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound polymerization?

A1: The most probable mechanism for the polymerization of this compound is through a self-aldol condensation reaction. In this process, the enolate of one molecule attacks the carbonyl group of another, leading to the formation of dimers, trimers, and eventually larger polymer chains. This reaction can be catalyzed by both acids and bases.

Q2: What are the ideal storage conditions for this compound to minimize polymerization?

A2: To ensure the stability of this compound, it is crucial to store it under conditions that minimize the factors promoting polymerization. General guidelines for storing aldehydes recommend the following:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of chemical reactions, including polymerization and degradation.
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation of the aldehyde group to a carboxylic acid.
Light Amber or opaque containerProtects the compound from light-induced degradation.
Container Tightly sealed glass vialPrevents exposure to moisture and atmospheric oxygen.

Q3: Should I use a polymerization inhibitor for storing this compound?

A3: Yes, using a polymerization inhibitor is a prudent measure, especially for long-term storage. While specific data for this compound is limited, inhibitors commonly used for aldehydes can be effective.

InhibitorRecommended Concentration (w/w)Notes
Hydroquinone 0.01 - 0.1%A common and effective free-radical scavenger that can inhibit polymerization.[4] It is often effective in the presence of oxygen.[4]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Another widely used antioxidant that can prevent free-radical induced polymerization.

It is crucial to note that the addition of an inhibitor should be documented, and its potential interference with downstream applications must be considered.

Q4: How can I detect if my this compound has started to polymerize?

A4: Several methods can be used to assess the quality of your this compound:

  • Visual Inspection: An increase in viscosity or the formation of a precipitate are clear indicators of polymerization.

  • Qualitative Chemical Tests: Tollen's test (formation of a silver mirror) or Fehling's test (formation of a red precipitate) can confirm the presence of the aldehyde group.[1][2][3] A negative or weak result may indicate significant degradation.

  • Spectroscopic Methods:

    • FTIR Spectroscopy: The appearance of a broad peak in the 3200-3600 cm⁻¹ region (O-H stretch) and changes in the carbonyl region (around 1700 cm⁻¹) can indicate the formation of aldol adducts.[5]

    • ¹H NMR Spectroscopy: A decrease in the integral of the characteristic aldehyde proton peak (around 9.8 ppm) and the appearance of new, complex signals in the aliphatic and aromatic regions are indicative of polymerization.

Experimental Protocols

Protocol 1: Quality Control of this compound using Tollen's Test

Objective: To qualitatively verify the presence of the aldehyde functional group in a stored sample of this compound.

Materials:

  • Sample of this compound

  • Tollen's Reagent (freshly prepared)

  • Test tubes

  • Water bath

Procedure:

  • Prepare Tollen's Reagent: In a clean test tube, add 2 mL of Solution A. Add 2 drops of Solution B. A brown precipitate of silver oxide will form. Add Solution C dropwise, with shaking, until the brown precipitate just dissolves. This is your fresh Tollen's reagent.

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the this compound sample in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or acetone) in a separate test tube.

  • Reaction: Add 1 mL of the freshly prepared Tollen's reagent to the test tube containing the dissolved sample.

  • Incubation: Place the test tube in a warm water bath (approximately 60°C) for 5-10 minutes.

  • Observation: The formation of a silver mirror on the inner wall of the test tube, or a black precipitate of silver, indicates a positive result, confirming the presence of the aldehyde group.[2]

Caution: Tollen's reagent should be prepared fresh and not stored, as it can form explosive silver fulminate (B1208216) upon standing.

Visualizations

Aldol_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Molecule_1 This compound Enolate Enolate Molecule_1->Enolate Deprotonation Enolate_2 Enolate Base Base (catalyst) Molecule_2 This compound Dimer_anion Alkoxide Dimer Molecule_2->Dimer_anion Dimer_anion_2 Alkoxide Dimer Enolate_2->Molecule_2 Attack on carbonyl Aldol_Adduct Aldol Adduct (Dimer) Dimer_anion_2->Aldol_Adduct Protonation Further_Polymerization ...to Trimer, Tetramer, etc. Aldol_Adduct->Further_Polymerization Continues... H2O H₂O

Caption: Aldol condensation pathway for this compound.

Experimental_Workflow Start Receive/Open This compound Aliquot Aliquot into smaller vials under inert atmosphere Start->Aliquot Store Store at 2-8°C in the dark Aliquot->Store QC_Check Perform Quality Control (e.g., Tollen's Test) Store->QC_Check Use Use in Experiment QC_Check->Use Pass Troubleshoot Troubleshoot: - Discard if polymerized - Consider purification QC_Check->Troubleshoot Fail Pass Pass Fail Fail

Caption: Recommended workflow for handling and storage.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low conversion rates in chemical reactions involving 4-oxo-4-phenylbutanal.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My reaction with this compound is showing a very low conversion rate. What are the common initial factors to investigate?

Low conversion rates can stem from several factors. Systematically investigating the following areas is a crucial first step:

  • Reactant Purity: Impurities in this compound or other starting materials can inhibit the reaction or lead to the formation of undesired side products. It is advisable to verify the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization. Reactions are often sensitive to slight variations in these conditions.

  • Catalyst Activity: If you are using a catalyst, its activity is paramount. The catalyst could be inappropriate for the specific transformation, deactivated due to impurities or improper handling, or used in a suboptimal concentration.[1][2]

  • Atmosphere Control: Reactions sensitive to oxygen or moisture may require an inert atmosphere (e.g., nitrogen or argon). Ensure your reaction setup is properly sealed and purged.

Q2: How does the choice of solvent affect reactions with this compound?

The solvent plays a significant role in the kinetics and outcome of a reaction.[3] For reactions involving carbonyl compounds like this compound, the solvent's polarity is a key consideration.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile (B52724) can be effective as they can solvate charged intermediates that may form during the reaction.

  • Polar Protic Solvents: Solvents such as ethanol (B145695) or water can participate in hydrogen bonding and may influence the reactivity of the carbonyl groups. In some cases, they can hinder reactions, while in others they are essential.[1] For instance, in the oxidation of the related 4-oxo-4-phenylbutanoic acid, the reaction rate increased with a higher proportion of acetic acid in an acetic acid-water mixture.[4][5]

  • Nonpolar Solvents: Solvents like toluene (B28343) or hexane (B92381) may be suitable for specific reactions, particularly if water needs to be removed azeotropically.[1]

It is often necessary to screen a variety of solvents to find the optimal one for your specific reaction.[6]

Q3: I suspect my catalyst is the issue. What steps can I take to troubleshoot this?

Catalyst inefficiency is a frequent cause of low conversion.[1][7] Consider the following troubleshooting workflow:

  • Catalyst Selection: Ensure the chosen catalyst is appropriate for the desired transformation. Literature precedents for similar reactions can be a valuable guide.

  • Catalyst Loading: The amount of catalyst used is critical. Too little may result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions. A screening of different catalyst loadings is recommended.

  • Catalyst Deactivation: Catalysts can be deactivated by impurities in the reactants or solvent. Ensure all components of the reaction are of high purity. For air-sensitive catalysts, proper handling techniques under an inert atmosphere are crucial.[2]

  • Co-catalysts/Additives: Some reactions require a co-catalyst or an additive to proceed efficiently. For example, in certain oxidation reactions of a similar compound, picolinic acid was used as a catalyst.[4]

Q4: Could side reactions involving the aldehyde or ketone functional groups be the cause of low yield?

Yes, the presence of both an aldehyde and a ketone in this compound presents opportunities for various side reactions.

  • Self-Condensation: Under certain conditions (e.g., strong base or acid), aldehydes can undergo self-condensation reactions like the aldol (B89426) condensation.

  • Oxidation/Reduction: The aldehyde group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The ketone can also be reduced.

  • Enolization: In the presence of acid or base, the ketone can enolize, which can lead to other undesired reactions. The rate of enolization can be significant and was found to be faster than the rate of oxidation in a study on 4-oxo-4-phenylbutanoic acid.[4]

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction. While this compound has alpha-hydrogens, other base-catalyzed side reactions are possible.

Careful control of reaction conditions, particularly pH and temperature, is essential to minimize these side reactions.

Q5: How can I optimize the temperature and reaction time for my experiment?

Optimizing temperature and reaction time is an empirical process.

  • Temperature: If a reaction is sluggish at room temperature, a gradual increase in temperature may improve the conversion rate. However, excessive heat can lead to decomposition of reactants or products and the formation of byproducts.[1] Monitoring the reaction at different temperatures is advised.

  • Reaction Time: It is crucial to monitor the reaction's progress over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will help you determine the point at which the reaction has reached completion and avoid prolonged reaction times that could lead to product degradation.

Data Presentation

The following tables summarize kinetic data from a study on the oxidation of the related compound, 4-oxo-4-phenylbutanoic acid, which can provide insights into the reactivity of this compound.

Table 1: Effect of Reactant Concentration on Reaction Rate

[4-Oxo Acid] (mol dm⁻³)[TriPAFC] (mol dm⁻³)[H⁺] (mol dm⁻³)k₁ (s⁻¹)
0.0120.00110.260.0000832
0.0160.00110.260.0000918
0.0200.00110.260.0001042
0.0240.00110.260.0001172
0.0280.00110.260.0001392

Data from a study on the oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC.[4]

Table 2: Effect of Solvent Polarity on Reaction Rate at Different Temperatures

Acetic Acid : Water (%)Dielectric Constant (D)k₁ x 10⁴ (s⁻¹) at 298 Kk₁ x 10⁴ (s⁻¹) at 303 Kk₁ x 10⁴ (s⁻¹) at 308 Kk₁ x 10⁴ (s⁻¹) at 313 K
70 : 3038.51.1661.6322.268-
60 : 4045.50.9181.3001.8502.560
50 : 5056.00.6331.0421.4702.040
40 : 6063.3-0.8321.1721.632
30 : 7072.0--1.0001.392

Data from a study on the oxidation of 4-oxo-4-phenylbutanoic acid.[4]

Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization

This protocol outlines a general workflow for optimizing a reaction with this compound that is suffering from low conversion.

  • Reactant Purity Check:

    • Obtain a sample of this compound and all other reagents.

    • Analyze the purity of each reactant using ¹H NMR, ¹³C NMR, and/or GC-MS.

    • If impurities are detected, purify the materials using appropriate techniques such as distillation, recrystallization, or column chromatography.

  • Solvent Screening:

    • Set up a series of small-scale reactions in parallel.

    • In each reaction vessel, dissolve this compound and the other reactants in a different solvent (e.g., THF, Dichloromethane, Acetonitrile, Toluene, Ethanol).

    • Maintain the same reactant concentrations and temperature for all reactions.

    • Monitor the progress of each reaction by TLC or GC at regular intervals.

    • Identify the solvent that provides the highest conversion to the desired product.

  • Catalyst Screening (if applicable):

    • Using the optimal solvent identified in the previous step, set up a series of reactions with different catalysts.

    • Ensure the catalysts are handled appropriately, especially if they are air or moisture sensitive.

    • Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration.

    • Monitor the reactions to identify the most effective catalyst and loading.

  • Temperature Optimization:

    • Set up the reaction with the optimal solvent and catalyst system.

    • Run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).

    • Monitor the formation of the product and any byproducts at each temperature.

    • Select the temperature that gives the best balance of reaction rate and selectivity.

Mandatory Visualization

Troubleshooting_Workflow start Low Conversion Rate with This compound reactant_purity Check Reactant Purity start->reactant_purity reaction_conditions Review Reaction Conditions (Solvent, Temp, Time) start->reaction_conditions catalyst_issues Investigate Catalyst (Choice, Loading, Activity) start->catalyst_issues analysis Analyze Reaction Mixture (TLC, GC, NMR) reactant_purity->analysis Purify if necessary optimization Systematic Optimization reaction_conditions->optimization catalyst_issues->optimization side_reactions Consider Potential Side Reactions side_reactions->optimization Adjust conditions analysis->side_reactions Identify byproducts solution Improved Conversion Rate optimization->solution Logical_Relationship cluster_causes Potential Causes cluster_solutions Corrective Actions impure_reactants Impure Reactants purify Purify Starting Materials impure_reactants->purify wrong_solvent Suboptimal Solvent screen_solvents Screen Solvents wrong_solvent->screen_solvents inactive_catalyst Inactive Catalyst screen_catalysts Screen Catalysts/ Check Activity inactive_catalyst->screen_catalysts bad_temp Incorrect Temperature optimize_temp Optimize Temperature bad_temp->optimize_temp

References

Technical Support Center: Alternative Solvents for 4-oxo-4-phenylbutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for conducting reactions with 4-oxo-4-phenylbutanal in alternative, greener solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when moving from traditional solvents to alternative solvents for reactions with this compound?

A1: The primary challenges include:

  • Solubility: this compound, being a moderately polar molecule, may exhibit different solubility profiles in green solvents compared to traditional ones like dichloromethane (B109758) or toluene. This can affect reaction rates and homogeneity.

  • Reaction Kinetics: The viscosity and polarity of alternative solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) can significantly influence reaction kinetics.[1][2][3] High viscosity may lead to mass transfer limitations.[1][2]

  • Product Isolation: Separating the product from non-volatile solvents such as ILs and DESs requires different techniques than simple evaporation, often involving liquid-liquid extraction or vacuum distillation.[4][5]

  • Catalyst Compatibility and Activity: The chosen catalyst's performance may vary in different solvent environments.

Q2: Are there any solvent-free options for aldol (B89426) condensation of this compound?

A2: Yes, solvent-free, or neat, reaction conditions are a viable green alternative for aldol condensations.[6][7] These reactions are typically carried out by grinding the solid reactants with a solid base catalyst, such as sodium hydroxide.[6][7] This method minimizes waste and can be highly efficient.

Q3: How can I recover and recycle ionic liquids or deep eutectic solvents after the reaction?

A3: Recovery and recycling are key advantages of these solvents. Common methods include:

  • Extraction: The product can often be extracted from the IL or DES using a non-miscible organic solvent like diethyl ether or ethyl acetate (B1210297), leaving the solvent and catalyst behind for reuse.[5][8]

  • Vacuum Distillation: If the product is sufficiently volatile, it can be separated from the non-volatile IL or DES by vacuum distillation.[4]

  • Water Washing: For hydrophobic ILs, water-soluble byproducts can be removed by washing with water.[5]

Troubleshooting Guides

Issue 1: Low Yield in Aldol Condensation Reactions
Potential Cause Troubleshooting Step Explanation
Poor Solubility of this compound 1. Select a DES with a hydrogen bond donor that has similar polarity to the substrate. 2. For ILs, choose an anion/cation combination that enhances solubility. 3. Consider gentle heating to improve solubility and reaction rate.The solubility of reactants in DES can be a limiting factor.[9][10] Modifying the composition of the DES or IL can be tailored to the specific substrate.
Catalyst Inactivity or Degradation 1. Screen different basic catalysts (e.g., solid NaOH, KOH, basic ILs). 2. Ensure the catalyst is not deactivated by acidic impurities in the reactants or solvent.The choice of base is crucial. Some ILs can act as both solvent and catalyst.[11]
Side Reactions 1. Self-condensation of the ketone: Use an excess of the ketone. 2. Cannizzaro reaction of the aldehyde: Use a milder base or control the stoichiometry carefully.[12] 3. Polymerization: Avoid high temperatures and strong bases.[12]This compound has both an enolizable ketone and an aldehyde group, making it susceptible to various side reactions.
Mass Transfer Limitations due to High Viscosity 1. Increase the reaction temperature to decrease viscosity.[1][13] 2. Add a small amount of a co-solvent like water to reduce viscosity, if compatible with the reaction.[1][14] 3. Employ vigorous stirring or sonication.High viscosity of DES and some ILs can hinder the diffusion of reactants and slow down the reaction rate.[1][2][3]
Issue 2: Difficulty in Product Isolation
Potential Cause Troubleshooting Step Explanation
Product is soluble in the IL/DES 1. Screen a range of non-polar to moderately polar organic solvents for extraction (e.g., hexane, diethyl ether, ethyl acetate). 2. If the product is thermally stable, consider vacuum distillation to separate it from the non-volatile solvent.[4]The choice of extraction solvent is critical for efficient product recovery from ILs and DESs.
Emulsion formation during extraction 1. Add a saturated brine solution to help break the emulsion. 2. Centrifuge the mixture to facilitate phase separation.The complex nature of ILs and DESs can sometimes lead to the formation of stable emulsions with the extraction solvent.
Co-extraction of the IL/DES with the product 1. Wash the organic extract with water to remove any hydrophilic IL or DES components. 2. If using a hydrophobic IL, ensure the extraction solvent is immiscible with it.Traces of the reaction medium in the final product can be an issue.

Data Presentation

Table 1: Representative Yields for the Aldol Condensation of Aromatic Aldehydes with Acetone (B3395972) in Alternative Solvents

Solvent SystemAromatic AldehydeCatalystTemp. (°C)TimeYield (%)Reference
Ionic Liquid Benzaldehyde[N₂₂₂₂][EtNHC₃SO₃] (50 wt% in H₂O)800.5 h~90[15]
Ionic Liquid 4-Nitrobenzaldehyde[N₂₂₂₂][EtNHC₃SO₃] (50 wt% in H₂O)800.5 h~95[15]
Deep Eutectic Solvent 4-NitrobenzaldehydePorcine Pancreas LipaseRT32 h71[10]
Solvent-Free 4-TolualdehydeNaOH (solid)RT10 min81-91
Solvent-Free 4-AnisaldehydeNaOH (solid)RT10 min81-91

Experimental Protocols

Protocol 1: Representative Aldol Condensation in a Functionalized Ionic Liquid (Adapted from[16])

This protocol describes a general procedure for the aldol condensation of an aromatic aldehyde with acetone using a functionalized ionic liquid under microwave irradiation.

Materials:

  • This compound

  • Acetone

  • Functionalized Ionic Liquid (e.g., [N₂₂₂₂][EtNHC₃SO₃])

  • Deionized water

  • Microwave reactor

  • Diethyl ether for extraction

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), acetone (3.0 eq), and a 50 wt% aqueous solution of the functionalized ionic liquid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 30 minutes with stirring.

  • After cooling, extract the product from the reaction mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

  • The aqueous ionic liquid phase can be recovered and reused for subsequent reactions.

Protocol 2: Representative Aldol Condensation in a Deep Eutectic Solvent (Adapted from[9][17])

This protocol provides a general method for an L-proline catalyzed aldol reaction in a choline (B1196258) chloride/ethylene (B1197577) glycol-based DES.

Materials:

  • This compound

  • Acetone

  • Choline chloride

  • Ethylene glycol

  • L-proline

  • Ethyl acetate for extraction

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating gently until a homogeneous liquid is formed.

  • To the DES, add this compound (1.0 eq), acetone (5.0 eq), and L-proline (20 mol%).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The DES phase containing the catalyst can be dried under vacuum and reused.[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Isolation A Reactants: This compound + Ketone D Mix & Stir (with heating/microwave as needed) A->D B Alternative Solvent: (IL or DES) B->D C Catalyst C->D E Reaction Mixture D->E F Extraction with Organic Solvent E->F G Aqueous Phase (Recycle Solvent/Catalyst) F->G Separate H Organic Phase F->H Separate I Drying & Concentration H->I J Purification (e.g., Chromatography) I->J K Pure Product J->K

Caption: General experimental workflow for aldol condensation in alternative solvents.

troubleshooting_logic Start Low Product Yield Solubility Check Reactant Solubility Start->Solubility Kinetics Reaction Sluggish? Solubility->Kinetics No ImproveSol Modify Solvent Composition or Gently Heat Solubility->ImproveSol Yes SideReactions Evidence of Side Products? Kinetics->SideReactions No ImproveRate Increase Temperature or Use Co-solvent Kinetics->ImproveRate Yes MinimizeSide Adjust Stoichiometry or Use Milder Base SideReactions->MinimizeSide Yes Success Yield Improved SideReactions->Success No ImproveSol->Kinetics ImproveRate->SideReactions MinimizeSide->Success

Caption: Troubleshooting workflow for low yield in this compound reactions.

References

Scale-up considerations for industrial synthesis of 4-oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4-oxo-4-phenylbutanal. The content is structured to address common challenges and frequently asked questions encountered during process scale-up, offering detailed troubleshooting, experimental protocols, and critical data for both the synthesis of the precursor, 4-oxo-4-phenylbutanoic acid, and its subsequent conversion to the target aldehyde.

Frequently Asked Questions (FAQs)

1. What is the most common industrial route for the synthesis of this compound?

The most prevalent industrial synthesis is a two-step process. It begins with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to produce 4-oxo-4-phenylbutanoic acid.[1][2] This intermediate is then selectively reduced to yield this compound.

2. Why is the Friedel-Crafts acylation step often challenging at an industrial scale?

Scaling up the Friedel-Crafts acylation presents several challenges. The reaction is highly sensitive to moisture, which can deactivate the aluminum chloride (AlCl₃) catalyst.[1] Effective heat management is crucial due to the exothermic nature of the reaction. Furthermore, the stoichiometric requirement of the Lewis acid catalyst adds to the cost and generates a significant amount of acidic waste that requires specialized treatment.[1]

3. What are the critical parameters to control during the Friedel-Crafts acylation?

Key parameters for a successful and high-yield acylation include:

  • Anhydrous Conditions: All reactants, solvents, and equipment must be strictly anhydrous to prevent catalyst deactivation.[1]

  • Stoichiometry of AlCl₃: A stoichiometric amount of AlCl₃ is necessary because it forms a complex with the ketone product, which prevents further reaction.[1]

  • Temperature Control: The reaction temperature should be carefully controlled to balance reaction rate with the minimization of side products.

  • Addition Rate: A controlled addition rate of the reactants is essential to manage the exothermicity of the reaction.

4. How can 4-oxo-4-phenylbutanoic acid be selectively reduced to this compound without affecting the ketone group?

The selective reduction of the carboxylic acid in the presence of a ketone is a critical and challenging step. While various methods exist for the reduction of carboxylic acids to aldehydes, not all are suitable for industrial scale or for substrates with other reducible functional groups. One common laboratory approach involves the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or a Weinreb amide) followed by reduction with a mild reducing agent. For a more direct industrial approach, catalytic hydrogenation using specific catalysts and conditions that favor the reduction of the carboxylic acid over the ketone would be explored. The choice of catalyst, solvent, temperature, and pressure are all critical parameters to ensure chemoselectivity.

5. What are the common impurities in the final this compound product?

Potential impurities can arise from both stages of the synthesis. From the Friedel-Crafts acylation, unreacted starting materials and side-products of the acylation may carry over. During the reduction step, impurities can include the starting material (4-oxo-4-phenylbutanoic acid), the over-reduction product (4-phenyl-1,4-butanediol), and any byproducts from the specific reducing agent used.

Troubleshooting Guides

Troubleshooting: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
Issue Potential Cause Recommended Action
Low or No Yield Moisture in reactants or glassware deactivating the AlCl₃ catalyst.[1]Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened, high-purity AlCl₃.
Insufficient AlCl₃.Use at least a stoichiometric amount of AlCl₃ relative to the succinic anhydride.[1]
Deactivated benzene starting material.Ensure the benzene used is of high purity and free from deactivating contaminants.
Formation of Dark-Colored Byproducts Reaction temperature too high, leading to polymerization or charring.Maintain strict temperature control throughout the reaction. Optimize the rate of addition of reactants to manage the exotherm.
Impurities in the starting materials.Use high-purity benzene and succinic anhydride.
Difficult Product Isolation Incomplete quenching of the AlCl₃ complex.Ensure thorough quenching with a mixture of ice and concentrated hydrochloric acid.[1]
Emulsion formation during workup.Use appropriate solvent volumes and consider the addition of brine to break emulsions during extraction.
Troubleshooting: Selective Reduction of 4-Oxo-4-Phenylbutanoic Acid
Issue Potential Cause Recommended Action
Low Conversion to Aldehyde Inactive or insufficient reducing agent.Verify the activity of the reducing agent. Ensure the correct stoichiometry is used.
Non-optimal reaction conditions (temperature, pressure, time).Systematically optimize reaction parameters. The ideal conditions will be highly dependent on the chosen reduction method.
Formation of Over-Reduction Product (Alcohol) Reducing agent is too strong or reaction time is too long.Use a milder, more selective reducing agent. Carefully monitor the reaction progress and stop it once the starting material is consumed.
Reduction of the Ketone Group Lack of chemoselectivity of the reducing agent.Select a reducing system known for its high chemoselectivity for carboxylic acids over ketones. This may involve catalytic approaches or the use of protecting groups for the ketone in less ideal scenarios.
Difficult Purification of the Aldehyde Presence of close-boiling impurities.Employ fractional distillation under reduced pressure. Alternatively, purification via the formation of a bisulfite adduct can be an effective method for separating aldehydes from non-carbonyl impurities.

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of 4-Oxo-4-Phenylbutanoic Acid

This protocol is a general guideline and should be optimized for specific plant capabilities.

  • Reactor Preparation: A glass-lined or other suitable corrosion-resistant reactor is rendered completely anhydrous and purged with a dry, inert gas (e.g., nitrogen).

  • Charge Reactants: Anhydrous benzene is charged to the reactor. Anhydrous aluminum chloride (at least 1.0 equivalent based on succinic anhydride) is then added portion-wise while maintaining the temperature below a set point (e.g., 25°C) with efficient cooling.

  • Addition of Succinic Anhydride: Succinic anhydride is added portion-wise or as a controlled feed to the stirred suspension of AlCl₃ in benzene. The rate of addition is controlled to maintain the reaction temperature within the optimal range (e.g., 50-60°C).

  • Reaction Monitoring: The reaction is monitored for completion by a suitable analytical method (e.g., HPLC, GC) by sampling the reaction mixture.

  • Quenching: Once the reaction is complete, the mixture is cooled and slowly and carefully transferred to a separate quenching vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[1] This step is highly exothermic and requires robust cooling and venting.

  • Workup and Isolation: The organic layer is separated. The aqueous layer is extracted one or more times with a suitable solvent (e.g., toluene). The combined organic layers are washed with water and then with a brine solution.

  • Purification: The solvent is removed by distillation. The crude 4-oxo-4-phenylbutanoic acid is then purified by recrystallization from a suitable solvent, such as hot water or a mixed solvent system.[1] The purified product is dried under vacuum.

Protocol 2: Selective Reduction of 4-Oxo-4-Phenylbutanoic Acid to this compound (Illustrative)

Note: The development of a specific, robust, and scalable reduction protocol is a significant undertaking. The following is an illustrative example based on known selective reduction chemistries and would require substantial process development and optimization.

Method A: Via the Acid Chloride

  • Acid Chloride Formation: 4-Oxo-4-phenylbutanoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form the corresponding acid chloride. The reaction is typically performed under anhydrous conditions.

  • Rosenmund Reduction (Catalytic Hydrogenation): The crude acid chloride is dissolved in an appropriate solvent (e.g., toluene) and subjected to catalytic hydrogenation in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate, Lindlar's catalyst). The reaction is carried out under a hydrogen atmosphere at a controlled temperature and pressure. The catalyst is "poisoned" to prevent the over-reduction of the aldehyde to the alcohol.

  • Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or other suitable chromatographic methods.

Method B: Direct Catalytic Reduction (Hypothetical Industrial Process)

  • Reactor Setup: A high-pressure reactor equipped with a specialized catalyst basket or slurry agitation system is used.

  • Catalyst and Reaction Medium: A proprietary, highly selective catalyst (potentially a bimetallic system on a robust support) is charged to the reactor along with a solution of 4-oxo-4-phenylbutanoic acid in a suitable solvent.

  • Hydrogenation: The reactor is pressurized with hydrogen to a specific pressure, and the temperature is raised to the optimal point. The reaction is run until the desired conversion is achieved, with careful monitoring to prevent over-reduction.

  • Product Isolation and Purification: After cooling and depressurization, the catalyst is recovered for reuse. The product mixture is then subjected to a purification train, which may include distillation, extraction, and/or crystallization to isolate the high-purity this compound.

Visualizations

Synthesis_Workflow Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts AlCl3 AlCl3 (Catalyst) AlCl3->FriedelCrafts Precursor 4-Oxo-4-phenylbutanoic Acid FriedelCrafts->Precursor Yield: 80-90% Reduction Selective Reduction Precursor->Reduction FinalProduct This compound Reduction->FinalProduct Yield: variable

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Friedel_Crafts LowYield Low Yield in Friedel-Crafts Moisture Moisture Present? LowYield->Moisture Check Moisture->LowYield Yes Catalyst Sufficient Catalyst? Moisture->Catalyst No Catalyst->LowYield No Temperature Optimal Temperature? Catalyst->Temperature Yes Temperature->LowYield No Purity High Purity Reactants? Temperature->Purity Yes Purity->LowYield No

References

Technical Support Center: Characterization of Impurities in Commercial 4-Oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying impurities in commercial batches of 4-oxo-4-phenylbutanal. The information presented here is crucial for ensuring the quality, safety, and consistency of this key chemical intermediate in research and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from the synthetic route and subsequent degradation. The most common synthesis involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to form 4-oxo-4-phenylbutanoic acid, followed by its reduction. Therefore, potential impurities include:

  • Starting Materials: Unreacted succinic anhydride and benzene.

  • Intermediate: Residual 4-oxo-4-phenylbutanoic acid.

  • Byproducts from Synthesis: Diacylated or polysubstituted phenyl derivatives from the Friedel-Crafts reaction.

  • Degradation Products: Benzoic acid can form through oxidation of the aldehyde group. Aldol condensation products of this compound may also be present.

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercial this compound can vary between suppliers and batches. It is crucial to analyze each batch to determine its precise purity and impurity profile. While specific quantitative data for all commercial sources is not publicly available, a purity of 95-99% is often targeted.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the absolute purity of the material against a certified internal standard.

Q4: How should I store this compound to minimize degradation?

A4: To minimize the formation of degradation products, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Aldehydes are susceptible to oxidation, so minimizing exposure to air is critical.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions of the keto or aldehyde group with the stationary phase.- Use a high-purity silica-based column. - Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. - Adjust the mobile phase pH.
Ghost Peaks Carryover from previous injections or contamination in the mobile phase.- Implement a robust needle wash program. - Use fresh, high-purity mobile phase solvents and additives.
Baseline Drift Changes in mobile phase composition or temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No Peak or Low Signal Thermal degradation of the analyte in the injector.- Optimize the injector temperature; a lower temperature may be necessary. - Use a deactivated inlet liner.
Broad Peaks Active sites in the GC system or slow injection.- Use a deactivated column and liner. - Ensure a fast, clean injection.
Inconsistent Retention Times Leaks in the system or inconsistent oven temperature programming.- Perform a leak check of the GC system. - Verify the accuracy and reproducibility of the oven temperature program.
NMR Analysis
Issue Potential Cause Troubleshooting Steps
Broadening of Aldehyde Proton Signal Presence of paramagnetic impurities or chemical exchange.- Filter the sample through a small plug of silica (B1680970) gel to remove paramagnetic species. - Ensure the sample is dry.
Inaccurate Quantification (qNMR) Incomplete relaxation of nuclei or poor signal-to-noise ratio.- Increase the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest. - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes potential impurities and their likely analytical observations. The concentration ranges are indicative and should be confirmed by analysis of the specific batch.

Impurity Potential Source Typical Analytical Method Expected Observations Indicative Concentration Range
Succinic AnhydrideStarting MaterialGC-MS, HPLCA distinct peak with a characteristic mass spectrum or retention time.< 0.1%
BenzeneStarting MaterialGC-MS (Headspace)A volatile peak with a mass spectrum matching benzene.< 0.1%
4-Oxo-4-phenylbutanoic AcidIntermediateHPLC, LC-MSA more polar peak compared to the main component.< 1.0%
Benzoic AcidDegradationHPLC, LC-MSA peak with a retention time and UV spectrum matching benzoic acid.< 0.5%
Aldol Condensation ProductsDegradationHPLC, LC-MSHigher molecular weight species, potentially with different UV spectra.Variable, depends on storage conditions

Experimental Protocols

HPLC Method for Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 40% acetonitrile / 60% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.[1]

    • Hold at 90% acetonitrile for 5 minutes.[1]

    • Return to initial conditions and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile.

GC-MS Method for Volatile Impurities
  • Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane.

Quantitative NMR (qNMR) for Purity Assessment
  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation of the nuclei.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for both the analyte and the internal standard signals.

  • Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account the number of protons, molecular weights, and the weight of both the sample and the internal standard.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis Sample Commercial this compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC-UV Dissolve->HPLC GCMS GC-MS Dissolve->GCMS qNMR qNMR Dissolve->qNMR Purity Purity Assessment HPLC->Purity ImpurityID Impurity Identification GCMS->ImpurityID qNMR->Purity Quantification Impurity Quantification ImpurityID->Quantification

Caption: Experimental workflow for the characterization of impurities.

Signaling_Pathway cluster_Synthesis Synthesis Route cluster_Impurities Potential Impurities Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts UnreactedSM Unreacted Starting Materials Benzene->UnreactedSM SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts SuccinicAnhydride->UnreactedSM OxoAcid 4-Oxo-4-phenylbutanoic Acid FriedelCrafts->OxoAcid Byproducts Synthesis Byproducts FriedelCrafts->Byproducts Side Reactions Reduction Reduction OxoAcid->Reduction Intermediate Unreacted Intermediate OxoAcid->Intermediate FinalProduct This compound Reduction->FinalProduct Degradation Degradation Products FinalProduct->Degradation Oxidation/Condensation

Caption: Logical relationship between synthesis and potential impurities.

References

Validation & Comparative

A Comparative Guide to 4-oxo-4-phenylbutanal and Other 1,4-Dicarbonyl Compounds in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of five-membered heterocycles, such as furans and pyrroles, is a cornerstone of medicinal chemistry and materials science. The Paal-Knorr synthesis, a classic and versatile reaction, utilizes 1,4-dicarbonyl compounds as key precursors for these important molecular scaffolds.[1][2] This guide provides an objective comparison of the performance of 4-oxo-4-phenylbutanal against other commonly employed 1,4-dicarbonyl compounds in the Paal-Knorr synthesis, supported by experimental data.

Introduction to 1,4-Dicarbonyl Compounds in Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the cyclization of a 1,4-dicarbonyl compound to form a furan (B31954), pyrrole (B145914), or thiophene.[1] The choice of the 1,4-dicarbonyl substrate can significantly influence reaction rates, yields, and the potential for side reactions. This guide focuses on a comparative analysis of this compound, an aromatic 1,4-dicarbonyl, with aliphatic counterparts like 2,5-hexanedione (B30556) and succinaldehyde.

The presence of a phenyl group in this compound introduces electronic and steric effects that can alter its reactivity compared to aliphatic 1,4-dicarbonyls. Understanding these differences is crucial for selecting the optimal precursor for a target heterocyclic compound.

Comparative Performance in Furan Synthesis

The synthesis of furans via the Paal-Knorr reaction is typically acid-catalyzed.[3] The reaction proceeds through the protonation of one carbonyl group, followed by an intramolecular nucleophilic attack by the enol of the other carbonyl.[3] Dehydration of the resulting hemiacetal yields the furan ring.[3]

Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the Paal-Knorr furan synthesis.[4]

Table 1: Comparison of 1,4-Dicarbonyl Compounds in Furan Synthesis

1,4-Dicarbonyl CompoundReagents & ConditionsProductYield (%)Reaction TimeReference
This compoundp-TsOH, Toluene (B28343), Reflux2-PhenylfuranNot specifiedNot specifiedN/A
2,5-Hexanedionep-TsOH, Toluene, Reflux2,5-DimethylfuranGood to ExcellentNot specified[5]
2,5-HexanedionePhosphoric Acid, 120°C2,5-Dimethylfuran951.5 h[6]
Substituted 1,4-diketonesAcetic Acid, Microwave (150°C)Substituted FuransGood2-10 min[4]

Note: Direct comparative data for this compound under identical conditions as other 1,4-dicarbonyls for furan synthesis is limited in the reviewed literature. However, the general principles of the Paal-Knorr synthesis apply.

Comparative Performance in Pyrrole Synthesis

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] The reaction can be performed under neutral or mildly acidic conditions.[7] The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the pyrrole ring.[1]

Modern protocols often utilize microwave irradiation or Lewis acid catalysts to enhance reaction efficiency and yield.[8][9]

Table 2: Comparison of 1,4-Dicarbonyl Compounds in Pyrrole Synthesis

1,4-Dicarbonyl CompoundAmineReagents & ConditionsProductYield (%)Reaction TimeReference
This compoundAniline (B41778)Acetic Acid, Ethanol, Reflux1,2-DiphenylpyrroleNot specifiedNot specifiedN/A
2,5-HexanedioneAnilineAcetic Acid, Reflux1-Phenyl-2,5-dimethylpyrrole9645 min[10]
2,5-HexanedioneVarious aminesCATAPAL 200 (alumina), 60°CN-substituted-2,5-dimethylpyrroles68-9745 min[10]
2,5-HexanedionePrimary aminesN-bromosuccinimide, MicrowaveN-substituted-2,5-dimethylpyrrolesGoodShort[11]
Substituted 1,4-diketonesVarious aminesAcetic Acid, Microwave (120-150°C)Substituted Pyrroles65-892-10 min[12]
2,5-di(thiophen-2-yl)-1,4-dicarbonylAryl aminep-TsOH, Toluene, Reflux2,5-di(thiophenyl)-N-arylpyrroleGoodNot specified[13]

Experimental Protocols

General Procedure for Paal-Knorr Furan Synthesis from 2,5-Hexanedione[5]
  • Reaction Setup: To a solution of 2,5-hexanedione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylfuran.

General Procedure for Paal-Knorr Pyrrole Synthesis from 2,5-Hexanedione and Aniline[10]
  • Reaction Setup: In a reaction vessel, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of CATAPAL 200 alumina (B75360) (40 mg).

  • Reaction: Heat the mixture at 60°C for 45 minutes.

  • Purification: After the reaction is complete, purify the product by column chromatography to obtain 1-phenyl-2,5-dimethylpyrrole.

General Procedure for Microwave-Assisted Paal-Knorr Pyrrole Synthesis[12]
  • Reaction Setup: In a microwave-safe vessel, combine the 1,4-dicarbonyl compound (1 equivalent), the primary amine (1.2 equivalents), and acetic acid in a suitable solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature between 120-150°C for 2-10 minutes.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental mechanisms of the Paal-Knorr synthesis for furans and pyrroles.

Paal_Knorr_Furan_Synthesis Paal-Knorr Furan Synthesis Mechanism Diketone 1,4-Dicarbonyl Protonated_Diketone Protonated Carbonyl Diketone->Protonated_Diketone + H+ Enol Enol Intermediate Diketone->Enol Tautomerization Cyclic_Hemiacetal Cyclic Hemiacetal Protonated_Diketone->Cyclic_Hemiacetal Enol->Cyclic_Hemiacetal Intramolecular Attack Furan Furan Cyclic_Hemiacetal->Furan - H2O, - H+

Caption: Paal-Knorr Furan Synthesis Mechanism.

Paal_Knorr_Pyrrole_Synthesis Paal-Knorr Pyrrole Synthesis Mechanism Diketone 1,4-Dicarbonyl Hemiaminal Hemiaminal Diketone->Hemiaminal Amine Primary Amine Amine->Hemiaminal Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclic_Intermediate->Pyrrole - 2H2O

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Conclusion

Both this compound and its aliphatic counterparts, 2,5-hexanedione and succinaldehyde, are valuable precursors in the Paal-Knorr synthesis of furans and pyrroles. While direct comparative studies under identical conditions are limited, the available data suggests that the choice of 1,4-dicarbonyl compound influences reaction outcomes.

The presence of the phenyl group in this compound can affect the reactivity of the carbonyl groups and the stability of intermediates, potentially leading to different reaction kinetics and yields compared to aliphatic diketones. Microwave-assisted protocols, in general, offer a significant advantage in terms of reduced reaction times and often improved yields for a variety of 1,4-dicarbonyl compounds.[4][11]

For researchers and drug development professionals, the selection of the appropriate 1,4-dicarbonyl compound should be based on the desired substitution pattern of the final heterocyclic product, the availability of the starting materials, and the desired reaction conditions (conventional heating vs. microwave). Further systematic studies directly comparing the reactivity of aromatic and aliphatic 1,4-dicarbonyls under a standardized set of conditions would be highly beneficial to the synthetic community.

References

Spectroscopic Validation of 4-oxo-4-phenylbutanal Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for various reaction products of 4-oxo-4-phenylbutanal. It is intended to assist researchers in the identification and characterization of compounds derived from this versatile keto-aldehyde. The guide includes detailed experimental protocols for key reactions and presents quantitative spectroscopic data in a clear, tabular format for easy comparison. Furthermore, it visualizes relevant reaction workflows and a biological signaling pathway using the DOT language for enhanced comprehension.

Introduction to this compound and its Reactivity

This compound is a dicarbonyl compound featuring both a ketone and an aldehyde functional group. This unique structure allows for selective reactions at either carbonyl position, making it a valuable starting material for the synthesis of a diverse range of molecules. The phenyl group influences the reactivity of the adjacent ketone, while the terminal aldehyde is highly susceptible to nucleophilic attack. This guide will explore the spectroscopic characteristics of products resulting from key reactions targeting these functional groups.

Comparison of Reaction Products

This section details the spectroscopic data for the products of three common reactions of this compound:

  • Reduction of the Aldehyde: Selective reduction of the aldehyde group to a primary alcohol.

  • Wittig Reaction: Conversion of the aldehyde group to an alkene.

  • Knoevenagel Condensation: Reaction of the aldehyde with an active methylene (B1212753) compound.

Due to the limited availability of published spectroscopic data for the direct reaction products of this compound, this guide presents data for closely related and structurally analogous compounds to provide representative spectroscopic signatures.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the parent compound and the representative reaction products.

Table 1: Spectroscopic Data for this compound and its Reduction Product

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
This compound 9.8 (t, 1H, CHO), 7.9 (d, 2H, Ar-H), 7.5-7.6 (m, 3H, Ar-H), 3.3 (t, 2H, CH2), 2.9 (t, 2H, CH2)202.1 (CHO), 198.5 (C=O), 136.7, 133.3, 128.6, 128.0 (Ar-C), 41.5 (CH2), 27.9 (CH2)2720 (C-H aldehyde), 1725 (C=O aldehyde), 1685 (C=O ketone)162 (M+), 105 (C6H5CO)+
4-hydroxy-4-phenylbutanal 7.2-7.4 (m, 5H, Ar-H), 4.7 (dd, 1H, CH-OH), 3.7 (t, 2H, CH2-OH), 2.5 (t, 2H, CH2), 1.9 (q, 2H, CH2)138.5, 128.5, 127.6, 125.8 (Ar-C), 72.1 (CH-OH), 62.3 (CH2-OH), 32.1 (CH2), 29.5 (CH2)3400 (O-H), 1720 (C=O aldehyde)164 (M+), 107 (C6H5CHOH)+

Table 2: Spectroscopic Data for Representative Wittig and Knoevenagel Condensation Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
(E)-5-phenylpent-4-en-2-one (Wittig Product Analog) 7.5 (d, 1H, =CH), 6.7 (d, 1H, =CH), 7.2-7.4 (m, 5H, Ar-H), 3.4 (d, 2H, CH2), 2.2 (s, 3H, CH3)198.2 (C=O), 142.1, 129.8, 128.7, 127.5, 126.3 (Ar-C & =CH), 48.9 (CH2), 29.8 (CH3)1675 (C=O, α,β-unsaturated), 1600 (C=C), 970 (trans C-H bend)160 (M+), 117 (M-COCH3)+, 105 (C6H5CO)+
2-cyano-5-phenyl-5-oxopent-2-enoic acid ethyl ester (Knoevenagel Product Analog) 8.2 (s, 1H, =CH), 7.9 (d, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H), 4.3 (q, 2H, OCH2), 3.6 (s, 2H, CH2), 1.3 (t, 3H, CH3)197.5 (C=O), 162.1 (COO), 155.8 (=CH), 136.2, 134.1, 129.0, 128.8 (Ar-C), 115.4 (CN), 105.7 (=C(CN)), 62.5 (OCH2), 37.8 (CH2), 14.1 (CH3)2225 (CN), 1720 (C=O, ester), 1685 (C=O, ketone), 1620 (C=C)271 (M+), 226 (M-OC2H5)+, 105 (C6H5CO)+

Experimental Protocols

Detailed methodologies for the key reactions are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Selective Reduction of this compound to 4-hydroxy-4-phenylbutanal
  • Materials: this compound, sodium borohydride (B1222165) (NaBH4), methanol (B129727), diethyl ether, saturated aqueous ammonium (B1175870) chloride (NH4Cl), anhydrous magnesium sulfate (B86663) (MgSO4).

  • Procedure:

    • Dissolve this compound (1.0 g, 6.16 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.23 g, 6.16 mmol) portion-wise to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient).

  • Spectroscopic Analysis:

    • 1H NMR: Dissolve the sample in CDCl3.

    • 13C NMR: Dissolve the sample in CDCl3.

    • IR: Acquire the spectrum using a thin film on a NaCl plate or as a KBr pellet.

    • Mass Spectrometry: Use electron ionization (EI) or electrospray ionization (ESI).

Protocol 2: Wittig Reaction of this compound
  • Materials: Methyltriphenylphosphonium (B96628) bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (B95107) (THF), this compound.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (2.33 g, 6.52 mmol) in anhydrous THF (30 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to 0 °C and add n-butyllithium (2.5 M in hexanes, 2.6 mL, 6.5 mmol) dropwise. The solution should turn a characteristic orange/red color, indicating the formation of the ylide.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 g, 6.16 mmol) in anhydrous THF (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH4Cl (20 mL).

    • Extract the mixture with diethyl ether (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the product by column chromatography to separate the alkene product from triphenylphosphine (B44618) oxide.

  • Spectroscopic Analysis: Follow the procedures outlined in Protocol 1.

Protocol 3: Knoevenagel Condensation of this compound with Malononitrile (B47326)
  • Materials: this compound, malononitrile, piperidine (B6355638), ethanol (B145695).

  • Procedure:

    • To a solution of this compound (1.0 g, 6.16 mmol) in ethanol (20 mL), add malononitrile (0.41 g, 6.16 mmol).

    • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating to go to completion.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) for further purification.

  • Spectroscopic Analysis: Follow the procedures outlined in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic validation and a relevant biological pathway involving a derivative of the parent compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Validation start This compound reaction Reaction (e.g., Reduction, Wittig, Knoevenagel) start->reaction product Crude Product reaction->product purification Purification (Chromatography/Recrystallization) product->purification pure_product Pure Product purification->pure_product nmr NMR (1H, 13C) pure_product->nmr Characterization ir IR pure_product->ir ms Mass Spectrometry pure_product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure menaquinone_pathway cluster_pathway Menaquinone (Vitamin K2) Biosynthesis Pathway chorismate Chorismate menF MenF chorismate->menF isochorismate Isochorismate menF->isochorismate menD MenD isochorismate->menD shchc 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate menD->shchc menC MenC shchc->menC osb o-succinylbenzoate menC->osb menE MenE osb->menE osb_coa o-succinylbenzoyl-CoA menE->osb_coa menB MenB osb_coa->menB dhna_coa 1,4-dihydroxy-2-naphthoyl-CoA menB->dhna_coa menA MenA dhna_coa->menA demethylmenaquinone Demethylmenaquinone menA->demethylmenaquinone menG MenG demethylmenaquinone->menG menaquinone Menaquinone (Vitamin K2) menG->menaquinone inhibitor 4-oxo-4-phenylbutanoic acid derivative inhibitor->menB Inhibition

Mechanistic Insights into the Reactivity of 4-Oxo-4-Phenylbutanal and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the reaction mechanisms of key chemical entities is paramount. This guide provides a comparative analysis of mechanistic studies involving the 4-oxo-4-phenylbutane scaffold, focusing on the oxidation of 4-oxo-4-phenylbutanoic acid as a well-documented model for the reactivity of 4-oxo-4-phenylbutanal. The insights gleaned from these studies are crucial for predicting reaction outcomes, optimizing synthetic routes, and understanding the metabolic fate of drug candidates featuring this structural motif.

Comparative Analysis of Oxidation Reactions

The oxidation of 4-oxo-4-phenylbutanoic acid has been investigated using different oxidizing agents, providing a basis for comparing their efficacy and reaction mechanisms. Here, we compare the kinetic data from studies utilizing Tripropylammonium Fluorochromate (TriPAFC) and Benzimidazolium Fluorochromate (BIFC).

Table 1: Comparison of Kinetic Data for the Oxidation of 4-Oxo-4-Phenylbutanoic Acid

ParameterTripropylammonium Fluorochromate (TriPAFC)[1]Benzimidazolium Fluorochromate (BIFC)
Reactant Order
[Oxidant]First OrderFirst Order
[4-Oxo-4-phenylbutanoic acid]First OrderFirst Order
[H+]First OrderFirst Order
Effect of Solvent Polarity Rate increases with decreasing dielectric constant (increasing acetic acid content)Rate increases with increasing proportion of acetic acid
Proposed Intermediate Enol form of the 4-oxo-acidEnol form of the 4-oxo-acid
Reaction Product Benzoic AcidBenzoic Acid

The kinetic data reveals that both TriPAFC and BIFC-mediated oxidations follow a similar reaction order with respect to the oxidant, the substrate, and the acid catalyst.[1] This suggests a common underlying mechanism involving the protonated form of the oxidant and the enol form of the 4-oxo-acid. The influence of solvent polarity further supports an interaction between a dipole or an ion and a dipole in the rate-determining step.[1]

Experimental Protocols

The following is a representative experimental protocol for the kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid.

Synthesis of 4-Oxo-4-phenylbutanoic Acid

4-Oxo-4-phenylbutanoic acid can be synthesized via a Friedel-Crafts reaction between succinic anhydride (B1165640) and benzene (B151609) in the presence of anhydrous aluminum chloride.[1]

Kinetic Measurements

Kinetic studies are typically conducted under pseudo-first-order conditions, with a large excess of the 4-oxo-acid compared to the oxidant.[1] The reaction progress is monitored by measuring the decrease in the concentration of the oxidant (TriPAFC or BIFC) over time, usually by iodometric titration. The reactions are carried out in a solvent mixture, such as acetic acid and water, at a constant temperature.[1] The effect of varying the concentrations of the substrate, oxidant, and acid catalyst is systematically investigated to determine the order of the reaction with respect to each component.

To study the effect of solvent polarity, the reaction rates are measured in different compositions of the acetic acid-water mixture.[1] The rate of enolization, a key step in the proposed mechanism, can be independently determined using a bromination method.[1]

Reaction Mechanism and Visualization

The proposed mechanism for the oxidation of 4-oxo-4-phenylbutanoic acid by both TriPAFC and BIFC involves the rate-determining enolization of the keto-acid, followed by the attack of the protonated oxidant.

Oxidation_Mechanism cluster_enolization Rate-Determining Step: Enolization cluster_oxidation Oxidation Keto 4-Oxo-4-phenylbutanoic Acid (Keto Form) Enol Enol Form Keto->Enol H+ Intermediate Reaction Intermediate Enol->Intermediate + Oxidant Oxidant Protonated Oxidant (e.g., TriPAFCH+) Oxidant->Intermediate Products Benzoic Acid + Other Products Intermediate->Products Fast

Caption: Proposed mechanism for the oxidation of 4-oxo-4-phenylbutanoic acid.

Applications in Drug Development

The 4-oxo-4-phenylbutane moiety is a versatile scaffold in medicinal chemistry. For instance, derivatives of 4-oxo-4-phenylbutanoic acid have been identified as potent and selective S1P1 receptor agonists, which have therapeutic potential in autoimmune diseases.[2] Furthermore, related structures like ethyl 3-oxo-4-phenylbutanoate are key intermediates in the synthesis of various pharmaceutical compounds, including pyrazolone (B3327878) derivatives with analgesic and anti-inflammatory properties.[3] Understanding the reactivity of the this compound core is therefore essential for the synthesis and development of new therapeutic agents. The potential for oxidative metabolism, as suggested by the mechanistic studies, is a critical consideration in drug design and preclinical evaluation. Other related structures have also been explored for their potential in synthesizing compounds with anti-cancer properties.[4]

References

A Comparative Analysis of the Reactivity of 4-oxo-4-phenylbutanal and Methylglyoxal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two carbonyl compounds: 4-oxo-4-phenylbutanal and methylglyoxal (B44143). While methylglyoxal is a well-studied dicarbonyl compound implicated in various pathophysiological processes, this compound represents a class of γ-ketoaldehydes whose reactivity is less characterized. This document aims to provide a comprehensive overview of their respective reactivities, supported by available data and theoretical considerations, and to propose detailed experimental protocols for their direct comparison.

Introduction to the Contenders

Methylglyoxal (MG) is a highly reactive α-dicarbonyl compound formed endogenously through various metabolic pathways, most notably as a byproduct of glycolysis.[1][2] Its accumulation leads to "carbonyl stress," a condition associated with the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetes, neurodegenerative diseases, and aging.[3][4] The high reactivity of methylglyoxal stems from the presence of two adjacent carbonyl groups, which enhance its electrophilicity.[5]

This compound (OPBA) is a γ-ketoaldehyde characterized by a ketone and an aldehyde functional group separated by a two-carbon linker. While not as extensively studied as methylglyoxal in biological systems, its structure suggests a potential for reactivity with biological nucleophiles, such as amino acids, to form AGEs. The presence of a phenyl group and the separation of the carbonyl groups are expected to influence its reactivity profile compared to α-dicarbonyls.

Theoretical Comparison of Reactivity

The reactivity of carbonyl compounds towards nucleophiles, such as the amino groups of amino acids, is primarily governed by electronic and steric factors.

Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. In methylglyoxal , the two adjacent carbonyl groups exert a strong mutual electron-withdrawing inductive effect, significantly increasing the partial positive charge on both carbonyl carbons and making them highly susceptible to nucleophilic attack.

In This compound , the aldehyde is generally more reactive than the ketone due to steric and electronic reasons. Aldehydes have only one alkyl/aryl substituent, offering less steric hindrance to an incoming nucleophile compared to ketones, which have two.[6] Electronically, the single alkyl chain on the aldehyde carbonyl is less electron-donating than the two groups on the ketone, making the aldehyde carbon more electrophilic. However, compared to methylglyoxal, the carbonyl groups in this compound are not in conjugation and their inductive effects on each other are negligible due to the separating methylene (B1212753) groups. The phenyl group, while electron-withdrawing through resonance, is attached to the ketone, the less reactive of the two carbonyls. Therefore, from an electronic standpoint, methylglyoxal is predicted to be significantly more reactive than this compound.

Steric Effects: The aldehyde group of this compound is sterically more accessible than the ketone group. The approach to the carbonyl carbons of methylglyoxal is relatively unhindered. The bulky phenyl group in this compound might pose some steric hindrance at the ketone position.

Keto-Enol Tautomerism: Dicarbonyl compounds can exist in equilibrium with their enol tautomers. For β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding.[7] While neither of the compounds are β-dicarbonyls, the potential for enolization can influence their reactivity. Methylglyoxal exists in aqueous solution as a mixture of hydrates and oligomers, which is indicative of its high reactivity.

Based on these theoretical considerations, methylglyoxal is expected to be substantially more reactive towards nucleophiles than this compound . The primary reason is the potent electron-withdrawing effect of the adjacent carbonyl groups in methylglyoxal, which greatly enhances its electrophilicity.

Quantitative Data Comparison

ParameterMethylglyoxalThis compound (Predicted)Reference
Structure CH₃-CO-CHOC₆H₅-CO-CH₂-CH₂-CHO
Molar Mass ( g/mol ) 72.06162.19
Classification α-dicarbonylγ-ketoaldehyde
Reactivity towards Nucleophiles Very HighModerate[1]
Primary Reaction Site Both carbonyls, aldehyde slightly more reactiveAldehyde carbonyl[6]
Known AGEs Formed Hydroimidazolones (from arginine), Carboxyethyl-lysine (CEL), etc.Putative Schiff bases and further crosslinked products[1]
Second-order rate constant (k₂) with Nα-acetylarginine (M⁻¹s⁻¹) Data available, but varies with conditions.Expected to be significantly lower than methylglyoxal.

Experimental Protocols for Direct Comparison

To obtain quantitative data for a direct comparison of the reactivity of this compound and methylglyoxal, the following experimental protocols are proposed.

Determination of Second-Order Rate Constants for the Reaction with a Model Amino Acid (e.g., Nα-acetyl-L-lysine) by UV-Vis Spectroscopy

Objective: To quantify the rate of the initial reaction between the carbonyl compounds and the amino group of a model amino acid. The disappearance of the carbonyl chromophore or the appearance of a Schiff base product can be monitored.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, methylglyoxal, and Nα-acetyl-L-lysine in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

  • Kinetic Assay:

    • Equilibrate the buffer and reactant solutions to a constant temperature (e.g., 37 °C) in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small volume of the carbonyl compound stock solution to the cuvette containing the Nα-acetyl-L-lysine solution.

    • Monitor the change in absorbance over time at a wavelength corresponding to the carbonyl absorbance (around 280-300 nm) or the formation of the Schiff base (wavelength to be determined by preliminary scans).

    • Perform the reaction under pseudo-first-order conditions with a large excess of the amino acid.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance versus time. A linear plot indicates a pseudo-first-order reaction.

    • The pseudo-first-order rate constant (k') is the negative of the slope.

    • Repeat the experiment with varying concentrations of Nα-acetyl-L-lysine.

    • Plot k' versus the concentration of Nα-acetyl-L-lysine. The slope of this line will be the second-order rate constant (k₂).

Analysis of Advanced Glycation End Product (AGE) Formation by HPLC and Mass Spectrometry

Objective: To identify and quantify the AGEs formed from the reaction of each carbonyl compound with a model protein (e.g., bovine serum albumin, BSA).

Methodology:

  • Incubation:

    • Incubate BSA (e.g., 10 mg/mL) with this compound or methylglyoxal (e.g., 1 mM) in 0.1 M phosphate buffer (pH 7.4) at 37 °C for various time points (e.g., 24, 48, 72 hours). A control with BSA alone should also be prepared.

  • Sample Preparation:

    • After incubation, remove excess carbonyl compound by dialysis or gel filtration.

    • Hydrolyze the protein samples with 6 M HCl at 110 °C for 24 hours.

  • HPLC Analysis:

    • Analyze the hydrolysates using a reversed-phase HPLC system with fluorescence and/or UV detection to separate and quantify known AGEs (for methylglyoxal) and potential new AGEs (for this compound).

  • Mass Spectrometry Analysis:

    • For identification of unknown AGEs from this compound, analyze the protein hydrolysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will allow for the determination of the mass of the modifications and provide fragmentation data for structural elucidation.

Visualizing Reaction Pathways and Workflows

experimental_workflow cluster_reactants Reactants cluster_experiments Experimental Analysis cluster_techniques Techniques cluster_results Results OPBA This compound kinetics Kinetic Analysis (UV-Vis) OPBA->kinetics age_analysis AGE Product Analysis OPBA->age_analysis MG Methylglyoxal MG->kinetics MG->age_analysis AA Amino Acid / Protein AA->kinetics AA->age_analysis rate Reaction Rates (k) kinetics->rate hplc HPLC age_analysis->hplc ms Mass Spectrometry age_analysis->ms products AGE Identification & Quantification hplc->products ms->products comparison Reactivity Comparison rate->comparison products->comparison

Caption: Experimental workflow for comparing the reactivity of this compound and methylglyoxal.

glycation_pathway carbonyl Carbonyl Compound (Methylglyoxal or This compound) schiff Schiff Base (Early Glycation) carbonyl->schiff + Protein-NH2 protein Protein (with Lys, Arg residues) protein->schiff amadori Amadori Product schiff->amadori Rearrangement ages Advanced Glycation End Products (AGEs) (e.g., Hydroimidazolones, CEL) schiff->ages Further reactions amadori->ages Oxidation, Dehydration, etc. crosslinking Protein Cross-linking & Damage ages->crosslinking

References

A Comparative Guide to the Quantitative Analysis of 4-oxo-4-phenylbutanal in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-oxo-4-phenylbutanal in reaction mixtures is critical for process optimization, kinetic studies, and quality control in pharmaceutical and chemical research. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is objectively compared, with supporting experimental data drawn from the analysis of structurally similar compounds. Detailed experimental protocols are provided as a starting point for method development and validation for this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of keto-aldehydes like this compound. The data presented is based on established methods for analogous compounds and serves as a benchmark for what can be expected upon method validation for the target analyte.

ParameterHPLC with UV Detection (after DNPH Derivatization)GC-MS (after PFBHA Derivatization)Quantitative ¹H-NMR
Linearity (R²) > 0.999> 0.999Not applicable (quantification is relative to an internal standard)
Limit of Detection (LOD) 0.03 - 0.1 µg/mL0.005 - 0.01 nM~0.05 µM
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL0.01 - 0.05 nM~0.15 µM
Precision (RSD) < 2% (Intra-day), < 5% (Inter-day)< 5% (Intra-day), < 10% (Inter-day)< 1%
Accuracy (Recovery) 95 - 105%90 - 110%98 - 102%
Sample Throughput HighMediumLow to Medium
Specificity Good with appropriate chromatographyVery High (mass fragmentation)High (unique proton signals)
Derivatization Required YesYesNo

Experimental Protocols

The following are detailed methodologies for each of the key analytical techniques. These protocols are based on established procedures for similar keto-acids and aldehydes and should be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-absorbing hydrazone, which is then quantified by reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with catalytic acid, e.g., sulfuric acid)

  • This compound reference standard

Sample Preparation and Derivatization:

  • Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of acetonitrile.

  • To an aliquot of the sample solution, add an excess of the DNPH derivatizing reagent.

  • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the solution to room temperature and dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 60% acetonitrile and increase to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

Calibration: Prepare a series of standard solutions of this compound, derivatize them using the same procedure as the samples, and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility and thermal stability of this compound. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for carbonyl compounds.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column)

Reagents:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride solution

  • Organic solvent (e.g., ethyl acetate)

  • This compound reference standard

Sample Preparation and Derivatization:

  • Extract the reaction mixture with a suitable organic solvent.

  • To the extract, add the PFBHA derivatizing reagent.

  • Adjust the pH to be slightly acidic to facilitate the reaction.

  • Heat the mixture to drive the reaction to completion (e.g., 70 °C for 1 hour).

  • After cooling, the organic layer can be directly injected or further concentrated if necessary.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Quantification: Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. A calibration curve is generated using derivatized standards of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[2][3]

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or other components in the mixture.[2]

  • This compound reference standard (for signal assignment)

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh a precise amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard. This is crucial for accurate quantification.[2]

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high precision).[4]

  • Spinning: Off, to avoid spinning sidebands.[2]

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_standard / MW_analyte) * (m_standard / m_sample) * P_standard

    Where:

    • C = Concentration (or purity)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for the quantitative analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dissolve & Dilute in Acetonitrile Sample->Dilution Derivatization Add DNPH Reagent & Heat Dilution->Derivatization FinalPrep Cool, Dilute & Filter Derivatization->FinalPrep Injection Inject into HPLC FinalPrep->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 360 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Extraction Solvent Extraction Sample->Extraction Derivatization Add PFBHA Reagent & Heat Extraction->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection (SIM Mode) Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Integration Integrate SIM Peak TIC->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing WeighSample Accurately Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve Acquisition Acquire ¹H-NMR Spectrum (Optimized Parameters) Dissolve->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & Standard Signals Processing->Integration Calculation Calculate Concentration using Formula Integration->Calculation

Caption: Workflow for the quantitative analysis of this compound by qNMR.

References

Unraveling the Transition States of 4-oxo-4-phenylbutanal: A Computational Modeling Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions at a molecular level is paramount. This guide provides an objective comparison of computational models used to investigate the transition states of the intramolecular aldol (B89426) reaction of 4-oxo-4-phenylbutanal, a key transformation in the synthesis of various cyclic compounds.

The cyclization of 1,4-dicarbonyl compounds, such as this compound, is a fundamental process in organic chemistry, leading to the formation of valuable five- or six-membered ring structures.[1][2] The reaction proceeds through a transient, high-energy species known as the transition state, the geometry and energy of which dictate the reaction rate and product distribution. Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the details of these fleeting structures.

This guide will delve into the computational methodologies applied to model the intramolecular aldol transition states of this compound and its analogs, presenting a comparative analysis of their performance. We will also outline a general experimental protocol for validating these computational predictions.

Comparison of Computational Models

Computational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
B3LYP6-31G(d)PCM (water)25.8
B3LYP6-311+G(d,p)PCM (water)24.5
M06-2X6-311+G(d,p)PCM (water)23.9
MP26-311+G(d,p)PCM (water)22.1

Note: The data presented in this table is hypothetical and intended for illustrative purposes to showcase the expected variations with different computational methods. The presence of the phenyl group in this compound is expected to influence the activation energy through electronic effects.

Experimental Validation Protocol

Validating the predictions of computational models is a critical step in ensuring their accuracy and reliability. A general experimental protocol to study the kinetics of the intramolecular cyclization of this compound is outlined below. This protocol is adapted from methodologies used for studying the reactions of similar compounds.[3][4]

Objective: To determine the experimental rate constant and activation energy for the intramolecular aldol cyclization of this compound.

Materials:

  • This compound

  • Solvent (e.g., a buffered aqueous solution or an organic solvent like ethanol)

  • Base catalyst (e.g., sodium hydroxide)

  • Quenching agent (e.g., a suitable acid)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Reaction Setup: A solution of this compound in the chosen solvent is prepared and allowed to reach a constant temperature in a thermostated reaction vessel.

  • Initiation: The reaction is initiated by the addition of a known concentration of the base catalyst.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: The reaction in each aliquot is immediately stopped by adding a quenching agent.

  • Analysis: The concentration of the reactant (this compound) and/or the product (the cyclized enone) in each quenched sample is determined using HPLC or GC.

  • Data Analysis: The concentration data is plotted against time to determine the reaction rate. By performing the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, we can use diagrams to visualize the reaction pathway and the computational workflow.

G Intramolecular Aldol Reaction of this compound Reactant This compound Enolate Enolate Intermediate Reactant->Enolate Base TS Transition State Enolate->TS Aldol_Adduct Aldol Adduct TS->Aldol_Adduct Product Cyclized Product (α,β-Unsaturated Ketone) Aldol_Adduct->Product -H2O G Computational Modeling Workflow cluster_0 Pre-processing cluster_1 Transition State Search cluster_2 Analysis Build Build Reactant and Product Structures Initial_Opt Initial Geometry Optimization Build->Initial_Opt TS_Search Transition State Search (e.g., QST2/3, Berny) Initial_Opt->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq_Calc->IRC Verify single imaginary frequency Energy_Profile Generate Reaction Energy Profile IRC->Energy_Profile

References

A Comparative Guide to the Biological Activity Screening of 4-Oxo-4-Phenylbutanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-oxo-4-phenylbutanal derivatives, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. The information herein is supported by experimental data from various studies, with detailed protocols for key biological assays and visual representations of relevant signaling pathways to aid in research and development.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of various this compound derivatives and structurally related compounds.

Table 1: Anticancer Activity of this compound Derivatives and Analogs

The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard measure of anticancer potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4a HuH-7, Caco-2, MDA-MB-468, HCT-1161.7 - 6[1]
4i Caco-2, MDA-MB-468, HCT-116, MCF72 - 6[1]
4f Caco-24.3[1]
4h Caco-24.6[1]
4d HCT-1165[1]
Les-3331 MCF-75.02[2]
Les-3331 MDA-MB-23115.24[2]
C9 EGFR expressing cell lines0.8[3]
G10 EGFR expressing cell lines1.1[3]
C10 PaCa-20.9[3]
G12 PaCa-20.8[3]
9a Various cancer cell lines0.025 - 0.682[4]

Table 2: Anti-inflammatory Activity of Chalcone Analogs (Structurally Related to this compound Derivatives)

The anti-inflammatory activity is often assessed by the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexReference
4c 19.883.2796.06[5]
6a 20.911.10319[5]
6c 64.418.263-[5]
6e 12.731.714-[5]
C9 -1.27-[3]
G10 -1.88-[3]
C45 -0.092-[6]
C64 --68.43[6]
Celecoxib (Reference) --175.49[5]

Table 3: Antimicrobial Activity of this compound and Related Derivatives

The antimicrobial potential is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1-(2,6-dihydroxyphenyl) butan-1-one Candida albicans 1021316[7]
1-(2,6-dihydroxyphenyl) butan-1-one Micrococcus luteus 26116[7]
1-(2,6-dihydroxyphenyl) butan-1-one Proteus vulgaris Z1216[7]
1-(2,6-dihydroxyphenyl) butan-1-one Shigella sonnei16[7]
1-(2,6-dihydroxyphenyl) butan-1-one Staphylococcus aureus 653816[7]
4c, 4d, 4e, 4f Gram-positive bacteria2 - 4[8]
AZ-10, 19, 20 Various bacteria and fungi3.34 - 3.71 (µM)
Compound 4 Staphylococcus aureus ATCC 6538125[9]
Compound 4 Bacillus subtilis ATCC 6683125[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: MTT Assay for Anticancer Activity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[8][10][11][12]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 2: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[13][14][15][16][17]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • This compound derivatives

  • Plethysmometer or calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test derivatives and the standard drug to different groups of animals, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[15]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[2][4][18][19][20]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • This compound derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.[20]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) characterization->antimicrobial data_compilation Data Compilation (IC50, % Inhibition, MIC) anticancer->data_compilation anti_inflammatory->data_compilation antimicrobial->data_compilation sar_studies Structure-Activity Relationship (SAR) Studies data_compilation->sar_studies pathway_analysis Signaling Pathway Analysis sar_studies->pathway_analysis

General experimental workflow for screening this compound derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, TRAILR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_proteins Bcl-2 Family Proteins (Bax/Bak activation) caspase8->bcl2_proteins via Bid cleavage caspase3 Executioner Caspases (Caspase-3, -6, -7) Activation caspase8->caspase3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2_proteins cytochrome_c Cytochrome c Release bcl2_proteins->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

nf_kb_pathway stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4, TNFR) stimuli->receptor ikk_complex IKK Complex Activation receptor->ikk_complex ikb_phosphorylation IκBα Phosphorylation & Degradation ikk_complex->ikb_phosphorylation nf_kb_translocation NF-κB (p50/p65) Nuclear Translocation ikb_phosphorylation->nf_kb_translocation gene_expression Target Gene Expression (e.g., COX-2, iNOS, Cytokines) nf_kb_translocation->gene_expression inflammation Inflammation gene_expression->inflammation

The canonical NF-κB signaling pathway in inflammation.

mapk_pathway stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Cell Surface Receptor stimuli->receptor ras_raf Ras/Raf Activation receptor->ras_raf mek MEK1/2 Phosphorylation ras_raf->mek erk ERK1/2 Phosphorylation mek->erk transcription_factors Activation of Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Responses (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response

A simplified representation of the MAPK/ERK signaling pathway.

References

A Comparative Guide to the Synthesis of 4-oxo-4-phenylbutanal for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. This guide provides a comparative analysis of two plausible synthetic routes to 4-oxo-4-phenylbutanal, a valuable building block in the preparation of various pharmaceutical agents. The methods are presented with detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable pathway for your research needs.

Method 1: Friedel-Crafts Acylation Followed by Selective Reduction

This two-step approach commences with the well-established Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to produce 4-oxo-4-phenylbutanoic acid. The subsequent selective reduction of the carboxylic acid moiety yields the target aldehyde.

Experimental Protocol:

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (4 equivalents) under a nitrogen atmosphere, succinic anhydride (1 equivalent) is added portion-wise at a temperature below 5 °C.

  • The reaction mixture is then allowed to warm to room temperature and is stirred for 12 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting mixture is extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.

  • Purification is achieved by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Step 2: Selective Reduction of 4-oxo-4-phenylbutanoic acid to this compound

  • To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, a solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2) (1.1 equivalents) in THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is carefully quenched by the dropwise addition of methanol.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Method 2: Reduction of a Keto-Acid Followed by Selective Oxidation

This alternative three-step pathway also begins with the synthesis of 4-oxo-4-phenylbutanoic acid. The carboxylic acid is then fully reduced to the corresponding diol, which is subsequently selectively oxidized at the primary alcohol to furnish the desired keto-aldehyde.

Experimental Protocol:

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

This step is identical to Step 1 in Method 1.

Step 2: Reduction of 4-oxo-4-phenylbutanoic acid to 4-phenylbutane-1,4-diol

  • To a stirred suspension of lithium aluminum hydride (LAH) (2.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude 4-phenylbutane-1,4-diol is used in the next step without further purification.

Step 3: Selective Oxidation of 4-phenylbutane-1,4-diol to this compound using Dess-Martin Periodinane (DMP)

  • To a solution of 4-phenylbutane-1,4-diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at room temperature, Dess-Martin periodinane (1.1 equivalents) is added in one portion.[1][2]

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Performance Comparison

ParameterMethod 1: Friedel-Crafts Acylation & Selective ReductionMethod 2: Reduction & Selective Oxidation
Starting Materials Benzene, Succinic AnhydrideBenzene, Succinic Anhydride
Number of Steps 23
Overall Yield (Estimated) 60-70%50-60%
Key Reagents Aluminum Chloride, Borane-DMSLithium Aluminum Hydride, Dess-Martin Periodinane
Reaction Conditions Step 1: <5 °C to RT; Step 2: 0 °CStep 2: Reflux; Step 3: Room Temperature
Advantages Fewer steps, potentially higher overall yield.Utilizes a highly selective and reliable oxidation method.
Disadvantages Borane reagents can be hazardous.Extra step reduces overall efficiency, LAH is highly reactive.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Friedel-Crafts Acylation & Selective Reduction cluster_1 Method 2: Reduction & Selective Oxidation Benzene Benzene KetoAcid1 4-oxo-4-phenylbutanoic acid Benzene->KetoAcid1 AlCl3 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid1 AlCl3 Aldehyde1 This compound KetoAcid1->Aldehyde1 BH3·SMe2 KetoAcid2 4-oxo-4-phenylbutanoic acid Diol 4-phenylbutane-1,4-diol KetoAcid2->Diol LiAlH4 Aldehyde2 This compound Diol->Aldehyde2 Dess-Martin Periodinane

Caption: Synthetic routes to this compound.

Logical Workflow for Method Selection

Method_Selection Start Start: Need to synthesize This compound Decision1 Is a higher overall yield a primary concern? Start->Decision1 Method1 Consider Method 1: Friedel-Crafts Acylation & Selective Reduction Decision1->Method1 Yes Decision2 Are milder final step conditions preferred? Decision1->Decision2 No End Proceed with selected method Method1->End Decision2->Method1 No Method2 Consider Method 2: Reduction & Selective Oxidation Decision2->Method2 Yes Method2->End

Caption: Decision tree for selecting a synthetic method.

References

Safety Operating Guide

Proper Disposal of 4-Oxo-4-phenylbutanal: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety information and a step-by-step disposal procedure for 4-Oxo-4-phenylbutanal, a compound that requires careful management as hazardous waste.

Hazard Assessment and Safety Summary

Compound NameCAS NumberHazard Statements
Methyl 4-oxo-4-phenylbutanoate25333-24-8H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
4-Phenylbutanal18328-11-5H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Ethyl 2-oxo-4-phenylbutyrate64920-29-2Not classified as hazardous under GHS. However, good laboratory practices should always be followed.[3]
4-Phenylbutyric acidNot specifiedNot classified as hazardous under GHS. Incompatible with strong oxidizing agents.[4]

Given the potential for skin and eye irritation, respiratory effects, and harm if swallowed, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Experimental Protocol for Disposal

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. As a standard practice, organic chemical waste of this nature is considered hazardous.

Objective: To safely collect and label this compound waste for disposal by a certified hazardous waste management service.

Materials:

  • Waste this compound (neat or in solution)

  • Compatible, labeled hazardous waste container (e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Chemical fume hood

Procedure:

  • Container Preparation: Obtain a designated hazardous waste container that is clean, dry, and compatible with organic aldehydes and ketones. The container must be in good condition, with a secure, tight-fitting lid.[5]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label with all required information, including the full chemical name ("this compound"), concentration (if in solution), and the date. Do not use abbreviations or chemical formulas.[5]

  • Waste Collection: Carefully transfer the this compound waste into the labeled container. This should be done in a chemical fume hood to minimize inhalation exposure. Do not overfill the container; a general guideline is to fill to no more than 90% capacity to allow for expansion.[6]

  • Segregation: Store the waste container in a designated satellite accumulation area. Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.[4]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[5]

  • Disposal Request: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Waste Container fume_hood->container transfer Transfer Waste to Container (Do not exceed 90% capacity) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage segregate Segregate from Incompatible Materials storage->segregate pickup Arrange for Waste Pickup (via EHS or Contractor) segregate->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Oxo-4-phenylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Oxo-4-phenylbutanal in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary and Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, categorized by the level of protection required for different laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash goggles or safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatUse in a well-ventilated area or chemical fume hood. A respirator may be necessary for large quantities or if ventilation is inadequate.
Conducting reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork exclusively within a certified chemical fume hood.
Handling spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.
Waste disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatPerform in a well-ventilated area, preferably a fume hood.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (or analogous data) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical in Ventilated Enclosure C->D E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Glassware and Surfaces F->G J Spill Containment F->J If Spill Occurs K First Aid (Eye Wash/Safety Shower) F->K If Exposure Occurs H Segregate and Label Waste G->H I Dispose of Waste via Approved Channels H->I L Report Incident I->L Document Disposal J->L K->L

Figure 1. A flowchart illustrating the key stages and safety considerations for handling this compound.

Detailed Experimental Protocol for Safe Handling

This protocol provides step-by-step guidance for the safe handling of this compound during routine laboratory use.

1. Pre-Experiment Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review all available safety information for this compound and any other chemicals being used.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. This should include, at a minimum, a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

  • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. All handling of this compound should be performed within the fume hood.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Use:

  • Weighing and Transfer: When weighing or transferring the chemical, use a spatula and a tared container. Perform these actions in a ventilated enclosure or a portion of the fume hood with minimal air disturbance to avoid aerosolization of any fine particles.

  • Solution Preparation: Add the chemical to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath to control the temperature.

  • Reaction Monitoring: Once the chemical is in the reaction vessel, ensure the apparatus is securely clamped and that any potential pressure buildup is safely managed with an appropriate venting system.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent, followed by a standard washing procedure.

  • Work Area Cleaning: Clean the work surface within the fume hood with a suitable solvent and then wipe it down with a detergent solution.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Any solid this compound, as well as contaminated items such as gloves, weighing paper, and paper towels, should be placed in a clearly labeled, sealed waste container designated for non-halogenated organic solids.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container for non-halogenated organic liquid waste. Do not mix with incompatible waste streams.

    • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and a description of the contents (e.g., "contaminated gloves," "solutions in ethanol").

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and sources of ignition.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste disposal. Never dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.